Icmt-IN-11
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H27F2NO2 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3,5-difluoro-4-methoxyaniline |
InChI |
InChI=1S/C22H27F2NO2/c1-21(2)15-22(10-12-27-21,16-7-5-4-6-8-16)9-11-25-17-13-18(23)20(26-3)19(24)14-17/h4-8,13-14,25H,9-12,15H2,1-3H3 |
InChI Key |
MLSLMDSHOYGVCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCNC2=CC(=C(C(=C2)F)OC)F)C3=CC=CC=C3)C |
Origin of Product |
United States |
Foundational & Exploratory
Icmt-IN-11: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Icmt-IN-11, also known as compound 48, is a potent and selective inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). This enzyme catalyzes the final step in the post-translational modification of a class of proteins known as CaaX proteins, which includes the notorious Ras family of oncoproteins. By inhibiting ICMT, this compound disrupts the proper localization and function of these proteins, leading to the suppression of key signaling pathways implicated in cancer cell proliferation, survival, and migration. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on cellular signaling, quantitative data on its activity, and detailed experimental protocols for its characterization.
Introduction to ICMT and the CaaX Pathway
The CaaX post-translational modification pathway is a crucial series of enzymatic steps that renders certain intracellular proteins, particularly small GTPases, functional by enabling their association with cellular membranes. This process involves three key enzymes:
-
Farnesyltransferase (FTase) or Geranylgeranyltransferase-I (GGTase-I): These enzymes attach a 15-carbon farnesyl or a 20-carbon geranylgeranyl isoprenoid lipid anchor to a cysteine residue within the C-terminal CaaX motif of the target protein.
-
Ras-converting enzyme 1 (RCE1): This protease removes the last three amino acids (-aaX) from the C-terminus, exposing the now-prenylated cysteine.
-
Isoprenylcysteine Carboxyl Methyltransferase (ICMT): This integral membrane protein of the endoplasmic reticulum then methylates the newly exposed carboxyl group of the prenylated cysteine.
This final methylation step, catalyzed by ICMT, is critical as it neutralizes the negative charge of the carboxyl group, thereby increasing the hydrophobicity of the C-terminus and facilitating the protein's proper insertion into the plasma membrane. The proper localization of CaaX proteins, such as Ras, is a prerequisite for their interaction with downstream effectors and the subsequent activation of signaling cascades that regulate cell growth, differentiation, and survival.
This compound: A Potent Inhibitor of ICMT
This compound is a small molecule inhibitor designed to specifically target the enzymatic activity of ICMT. Its inhibitory action disrupts the final step of the CaaX pathway, leading to the accumulation of unmethylated CaaX proteins.
Quantitative Data
The following table summarizes the key quantitative data for this compound's inhibitory activity against ICMT.
| Parameter | Value | Reference |
| IC50 (ICMT) | 0.031 µM | [Judd WR, et al. J Med Chem. 2011] |
IC50 (Inhibitory Concentration 50%) is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Mechanism of Action: Disruption of Ras Signaling
The primary mechanism of action of this compound is the inhibition of ICMT, which leads to a cascade of downstream effects, most notably the disruption of Ras signaling. Ras proteins (KRas, HRas, and NRas) are critical regulators of cell growth and are frequently mutated in various cancers.
Impact on Ras Localization and Function
Proper membrane localization is essential for Ras function. The methylation of the C-terminal prenylcysteine by ICMT is a key step in anchoring Ras to the inner leaflet of the plasma membrane. By inhibiting ICMT, this compound prevents this methylation, leading to the mislocalization of Ras proteins. Instead of being tethered to the plasma membrane, unmethylated Ras accumulates in the cytoplasm and on endomembranes, such as the endoplasmic reticulum and Golgi apparatus. This mislocalization prevents Ras from interacting with its downstream effectors, effectively shutting down its signaling output.
Downstream Signaling Pathways Affected
The inhibition of Ras function by this compound leads to the downregulation of several critical downstream signaling pathways that are often hyperactivated in cancer:
-
MAPK/ERK Pathway: The Ras-Raf-MEK-ERK pathway is a central signaling cascade that controls cell proliferation, differentiation, and survival. By preventing Ras activation, this compound inhibits the phosphorylation and activation of ERK.
-
PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is another crucial signaling network that regulates cell growth, metabolism, and survival. This compound-mediated inhibition of Ras leads to reduced activation of PI3K and its downstream effector AKT.
The following diagram illustrates the central role of ICMT in the CaaX pathway and the mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound and other ICMT inhibitors. These protocols are based on standard procedures in the field; for the exact experimental conditions used for this compound, please refer to the primary literature.
In Vitro ICMT Enzymatic Assay
This assay measures the ability of this compound to inhibit the methyltransferase activity of ICMT.
Materials:
-
Recombinant human ICMT enzyme (microsomal preparation)
-
N-dansyl-S-farnesyl-L-cysteine (fluorescent substrate)
-
S-adenosyl-L-methionine (SAM) (methyl donor)
-
This compound (or other test compounds)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, the fluorescent substrate, and the diluted this compound.
-
Initiate the reaction by adding the recombinant ICMT enzyme and SAM.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.5 M acetic acid).
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 340 nm, emission at 510 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Icmt-IN-11: A Technical Whitepaper on its Discovery and Early Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of the discovery and initial development of Icmt-IN-11, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). This compound, also identified as compound 48 in its discovery publication, emerged from a focused effort to develop novel anti-cancer agents by targeting the post-translational modification of RAS proteins. This whitepaper synthesizes the available scientific literature to present the discovery, mechanism of action, structure-activity relationships, and early preclinical findings related to this compound and its chemical series. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Visual diagrams of relevant pathways and workflows are provided using the DOT language for clarity.
Introduction: The Rationale for Targeting ICMT
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of a class of proteins known as CaaX proteins.[1][2] This family includes the notorious oncoprotein RAS, which is frequently mutated in human cancers. The "CaaX" motif signals a series of modifications, including isoprenylation, endoproteolysis, and finally, carboxyl methylation by ICMT.[2] This final methylation step, occurring at the endoplasmic reticulum, is crucial for the proper membrane localization and subsequent signaling activity of RAS.[1][3]
Inhibition of ICMT presents a compelling therapeutic strategy for cancers driven by aberrant RAS signaling.[1] Unlike earlier approaches targeting farnesyltransferase, which could be circumvented by alternative prenylation pathways, ICMT is the sole enzyme responsible for the final methylation step, making it a potentially more selective target.[1][2] The development of small molecule inhibitors of ICMT, such as this compound, aims to disrupt RAS function and thereby inhibit cancer cell proliferation and survival.
The Discovery of this compound
This compound was identified through a medicinal chemistry campaign that began with the screening of a chemical library for inhibitors of human ICMT. The initial hit, a tetrahydropyranyl (THP) derivative, served as the scaffold for extensive structure-activity relationship (SAR) studies. This compound (compound 48) was one of the potent analogs synthesized and characterized in this effort.[4]
Chemical Structure
The chemical structure of this compound (compound 48) is presented below:
-
Systematic Name: (S)-2-((S)-4-(3-methoxyphenyl)-4-((4-methoxyphenyl)amino)butan-2-yl)tetrahydro-2H-pyran-4-yl acetate
-
Molecular Formula: C25H33NO5
-
Molecular Weight: 427.53 g/mol
Mechanism of Action
This compound functions as a direct inhibitor of the ICMT enzyme. By binding to ICMT, it prevents the transfer of a methyl group from S-adenosylmethionine (SAM) to the carboxyl group of the C-terminal isoprenylcysteine of its substrate proteins, including RAS. This inhibition leads to an accumulation of unmethylated RAS in the cytoplasm, preventing its proper localization to the plasma membrane and subsequent activation of downstream oncogenic signaling pathways.[4][5]
Below is a diagram illustrating the targeted signaling pathway.
Caption: Inhibition of ICMT by this compound blocks the final step of RAS processing.
Quantitative Data
The following tables summarize the key quantitative data for this compound and related compounds from the discovery publication.
Table 1: In Vitro ICMT Inhibition
| Compound | IC50 (µM)[4] |
| This compound (48) | 0.031 |
| Hit Compound (3) | 0.31 |
| Analog 27 | 0.027 |
| Analog 75 (C75) | 0.0013 |
Experimental Protocols
In Vitro ICMT Inhibition Assay
The inhibitory activity of this compound against human ICMT was determined using a fluorometric assay.[4]
-
Enzyme Source: Recombinant human ICMT.
-
Substrate: N-acetyl-S-geranylgeranyl-L-cysteine (AGGC).
-
Methyl Donor: S-adenosyl-L-methionine (SAM).
-
Assay Principle: The assay measures the production of S-adenosyl-L-homocysteine (SAH), a product of the methylation reaction, using a coupled enzyme system that ultimately generates a fluorescent signal.
-
Procedure:
-
Recombinant human ICMT was incubated with varying concentrations of the test compound (e.g., this compound).
-
The enzymatic reaction was initiated by the addition of AGGC and SAM.
-
The reaction was allowed to proceed for a set time at a controlled temperature.
-
The reaction was stopped, and the amount of SAH produced was quantified using a commercially available SAH hydrolase/SAH deaminase coupled enzyme system, which converts SAH to adenine. The adenine is then converted to a fluorescent product by adenine deaminase.
-
The fluorescence intensity was measured, and IC50 values were calculated from the dose-response curves.
-
Below is a diagram of the experimental workflow.
Caption: A stepwise workflow for determining the in vitro potency of ICMT inhibitors.
Structure-Activity Relationship (SAR)
The development of this compound was part of a broader SAR exploration of the tetrahydropyranyl scaffold. Key findings from this study are summarized below.
Caption: Logical relationship of SAR exploration for the ICMT inhibitor series.
Preclinical Development
Cellular Activity
Potent ICMT inhibitors from the tetrahydropyranyl series, including compounds related to this compound, demonstrated a dose-dependent increase in cytosolic RAS protein, confirming their mechanism of action in a cellular context.[4][5] Furthermore, these compounds were shown to reduce the viability of several cancer cell lines.[4][5]
Further Development Status
As of the latest available information, there are no public records of this compound entering formal preclinical development (including detailed pharmacokinetics, toxicology, and in vivo efficacy studies in animal models) or clinical trials. The primary publication focuses on the discovery and in vitro characterization of this series of compounds.[4] While related compounds like C75 have been used as research tools in other disease models, the specific development path for this compound as a therapeutic agent remains undisclosed in the public domain.
Conclusion
This compound is a potent, in vitro-characterized inhibitor of ICMT that emerged from a successful lead optimization program. Its discovery has contributed to the understanding of the SAR of tetrahydropyranyl-based ICMT inhibitors. While its cellular activity against cancer cell lines has been demonstrated, further preclinical and clinical development data for this compound is not currently available in the public literature. The compound and its analogs, however, remain valuable tools for the scientific community to further probe the biological roles of ICMT and its potential as a therapeutic target.
References
- 1. Development of [18F]ICMT-11 for Imaging Caspase-3/7 Activity during Therapy-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and SAR of Methylated Tetrahydropyranyl Derivatives as Inhibitors of Isoprenylcysteine Carboxyl Methyltransfe… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoprenylcysteine Carboxyl Methyltransferase inhibitors
An In-depth Technical Guide to Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of a variety of cellular proteins, most notably the Ras family of small GTPases. By catalyzing the final methylation step in the CaaX processing pathway, ICMT facilitates the proper localization and function of these proteins, which are pivotal in cellular signaling pathways regulating growth, proliferation, and survival. Dysregulation of Ras signaling is a hallmark of many cancers, making ICMT a compelling target for therapeutic intervention. This guide provides a comprehensive overview of ICMT, its role in cellular signaling, and the development of its inhibitors as potential anti-cancer agents. It includes a summary of quantitative data on inhibitor potency, detailed experimental protocols for their evaluation, and diagrams of relevant signaling pathways and experimental workflows.
The Role of ICMT in Ras Processing and Signaling
The processing of CaaX proteins, including Ras, involves a three-step enzymatic cascade that occurs at the endoplasmic reticulum.[1][2] First, a farnesyl or geranylgeranyl isoprenoid lipid is attached to the cysteine residue of the CaaX motif by a farnesyltransferase (FTase) or geranylgeranyltransferase (GGTase), respectively.[2] This is followed by the proteolytic removal of the "-aaX" tripeptide by Ras-converting enzyme 1 (RCE1). The final step is the carboxyl methylation of the now-exposed isoprenylcysteine by ICMT, which utilizes S-adenosyl-L-methionine (SAM) as a methyl donor.[1][2] This methylation neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and promoting the association of Ras with the plasma membrane.[2]
Proper membrane localization is essential for Ras to interact with its downstream effectors and initiate signaling cascades, primarily the Raf-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways, which are central to cell proliferation, survival, and differentiation.[3][4][5] Inhibition of ICMT leads to the accumulation of unmethylated Ras, which is mislocalized from the plasma membrane, thereby attenuating its signaling output.[6] Unlike farnesyltransferase inhibitors, which can be circumvented by alternative prenylation, ICMT inhibitors affect both farnesylated and geranylgeranylated proteins, offering a potentially more robust approach to blocking Ras-driven oncogenesis.[7]
Quantitative Data on ICMT Inhibitors
A number of small molecule inhibitors of ICMT have been developed and characterized. The following tables summarize the in vitro potency and cellular activity of some of the most well-studied compounds.
| Inhibitor | Target | IC50 (µM) | Ki (µM) | Cell Line | Cell Viability IC50 (µM) | Reference |
| Cysmethynil | ICMT | 2.4 | 2.4 (Ki), 0.1 (Ki*) | Multiple | 2.6 - 14.8 | [7][8][9] |
| UCM-1336 | ICMT | 2 | N/A | Ras-mutated cell lines | Varies | [10][11] |
| Compound 8.12 | ICMT | N/A | N/A | PC3, HepG2 | ~1-3 | [12] |
| C75 | ICMT | 0.5 | N/A | HGPS fibroblasts | N/A | [2][13] |
| J6-3 | ICMT | 0.6 | N/A | MDA-MB-231 | 3.4 | [7] |
| R1-11 | ICMT | ~1.2 | N/A | MDA-MB-231 | 2.6 | [1] |
Note: Cysmethynil exhibits time-dependent inhibition, with an initial Ki and a lower steady-state Ki.[7] N/A indicates data not available in the searched literature.
Experimental Protocols
In Vitro ICMT Enzymatic Inhibition Assay
This protocol is adapted from a scintillation proximity assay (SPA) used for high-throughput screening of ICMT inhibitors.[1]
Materials:
-
Human recombinant ICMT (e.g., from transfected Sf21 insect cell membranes)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Biotin-S-farnesyl-L-cysteine (BFC) substrate
-
Unlabeled S-adenosyl-L-methionine (SAM)
-
Assay buffer: 100 mM HEPES, pH 7.4, 100 mM NaCl, 3 mM DTT
-
Stop solution: 50 µM unlabeled SAM
-
SPA PVT Scintillation beads (e.g., PerkinElmer)
-
384-well microplates
Procedure:
-
Prepare a dilution series of the test inhibitor in DMSO.
-
In a 384-well plate, add 1 µL of the inhibitor solution to each well. For control wells, add 1 µL of DMSO.
-
Prepare the ICMT enzyme solution by diluting the membrane preparation in assay buffer to a final concentration of 0.5 µ g/well .
-
Prepare the substrate mixture containing 1 µM [³H]-SAM and 3 µM BFC in assay buffer.
-
To initiate the reaction, add 20 µL of the enzyme solution to each well, followed by 20 µL of the substrate mixture.
-
Incubate the plate at room temperature for 30 minutes.
-
Terminate the reaction by adding 10 µL of the stop solution.
-
Add 10 µL of a 10 mg/mL suspension of SPA beads in assay buffer to each well.
-
Seal the plate and incubate at room temperature for at least 12 hours to allow the biotinylated product to bind to the streptavidin-coated beads.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using a suitable software.
Ras Membrane Localization by Immunofluorescence
This protocol describes the visualization of Ras localization in cells treated with ICMT inhibitors.
Materials:
-
Cells grown on glass coverslips
-
ICMT inhibitor of interest
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody against Ras (pan-Ras or isoform-specific)
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of the ICMT inhibitor or vehicle (DMSO) for the appropriate duration (e.g., 24-48 hours).
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Dilute the primary anti-Ras antibody in blocking buffer according to the manufacturer's recommendations and incubate with the cells overnight at 4°C.
-
Wash the cells three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. Analyze the subcellular localization of Ras, comparing the plasma membrane versus cytosolic and perinuclear staining in treated versus control cells.
Anchorage-Independent Growth (Soft Agar) Assay
This assay assesses the ability of an ICMT inhibitor to reverse the transformed phenotype of cancer cells.[3][14][15]
Materials:
-
Agar (e.g., Noble agar)
-
2X cell culture medium
-
Fetal Bovine Serum (FBS)
-
6-well plates
-
Cancer cell line of interest
-
ICMT inhibitor
Procedure:
-
Prepare the bottom agar layer:
-
Prepare a 1.2% agar solution in water and autoclave.
-
Prepare a 2X concentration of the appropriate cell culture medium with 20% FBS.
-
Cool the agar solution to 40°C in a water bath.
-
Mix equal volumes of the 1.2% agar and 2X medium to obtain a final concentration of 0.6% agar in 1X medium with 10% FBS.
-
Dispense 2 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
-
Prepare the top agar layer with cells:
-
Trypsinize and count the cancer cells.
-
Prepare a 0.7% agar solution and cool to 40°C.
-
Prepare a cell suspension in 2X medium at a concentration of 2 x 10⁴ cells/mL.
-
Mix equal volumes of the 0.7% agar and the cell suspension to obtain a final concentration of 0.35% agar and 1 x 10⁴ cells/mL.
-
Add the ICMT inhibitor to the desired final concentration.
-
Quickly layer 1.5 mL of this cell/agar/inhibitor mixture on top of the solidified bottom agar layer.
-
-
Incubation and Analysis:
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 2-3 weeks.
-
Feed the cells twice a week by adding 200 µL of medium containing the ICMT inhibitor on top of the agar.
-
After the incubation period, stain the colonies with a solution of 0.005% crystal violet in methanol for 1 hour.
-
Count the number of colonies and measure their size using a microscope and appropriate software.
-
In Vivo Xenograft Tumor Growth Assay
This protocol provides a general framework for evaluating the in vivo efficacy of an ICMT inhibitor.[16][17][18]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
ICMT inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel, at a concentration of 1-10 x 10⁶ cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the ICMT inhibitor or vehicle to the respective groups according to the desired dosing schedule (e.g., daily intraperitoneal injection, oral gavage).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
Continue treatment until the tumors in the control group reach a predetermined endpoint size, or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be processed for further analysis, such as histology, immunohistochemistry, or western blotting, to assess target engagement and downstream effects.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by ICMT inhibition.
Caption: CaaX protein processing pathway.
Caption: Simplified Ras signaling pathways.
Experimental Workflow
The following diagram outlines a typical workflow for the screening and validation of ICMT inhibitors.
References
- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. Flow chart - screening and optimisation of biologically active small molecules [research.uni-leipzig.de]
- 7. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Super-Resolution Imaging and Spatial Analysis of RAS on Intact Plasma Membrane Sheets | Springer Nature Experiments [experiments.springernature.com]
- 10. cdn-links.lww.com [cdn-links.lww.com]
- 11. researchgate.net [researchgate.net]
- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 13. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells | eLife [elifesciences.org]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. THE ISOPRENOID SUBSTRATE SPECIFICITY OF ISOPRENYLCYSTEINE CARBOXYLMETHYLTRANSFERASE: DEVELOPMENT OF NOVEL INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An improved and versatile immunosuppression protocol for the development of tumor xenograft in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Identity of Icmt-IN-11: A Technical Guide to a Novel ICMT Inhibitor and a Caspase-3/7 Imaging Agent
For Immediate Release
This technical guide provides an in-depth analysis of the biological activities of two distinct therapeutic agents that share the designation "Icmt-IN-11." The first, a potent small molecule inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), shows promise in the realm of oncology by targeting the Ras signaling pathway. The second, a fluorine-18 labeled positron emission tomography (PET) tracer, [18F]ICMT-11, is a valuable tool for the non-invasive imaging of apoptosis through its specific binding to activated caspase-3 and -7. This document aims to clarify the separate mechanisms of action, biological effects, and experimental considerations for each of these important research compounds, providing a comprehensive resource for researchers, scientists, and drug development professionals.
Part 1: this compound - A Potent Inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT)
This compound (also referred to as compound 48) is a small molecule inhibitor of the enzyme Isoprenylcysteine Carboxyl Methyltransferase (ICMT)[1]. ICMT is a critical enzyme in the post-translational modification of a class of proteins known as CaaX proteins, which includes the Ras superfamily of small GTPases[2]. These proteins play a pivotal role in cell signaling pathways that govern proliferation, differentiation, and survival[3][4][5][6]. By inhibiting ICMT, this compound disrupts the proper localization and function of these key signaling proteins, making it a molecule of significant interest for cancer therapy.
Biological Activity and Data
The primary biological activity of this compound is the inhibition of ICMT enzymatic activity. This has been quantified with a specific IC50 value, as detailed in the table below.
| Compound | Target | IC50 (µM) | Reference |
| This compound (compound 48) | ICMT | 0.031 | [1] |
The inhibition of ICMT by this compound has been shown to induce cell cycle arrest and autophagy in cancer cell lines[7]. Furthermore, another ICMT inhibitor, ICMT-IN-1, has been demonstrated to inhibit the proliferation of multiple cancer cell lines that express K-Ras and N-Ras[8]. These findings suggest that ICMT inhibitors like this compound have the potential to be effective anticancer agents, particularly in tumors driven by Ras mutations.
Signaling Pathway
ICMT is the final enzyme in a three-step post-translational modification process of CaaX proteins. This process is essential for the proper membrane localization and function of these proteins, including Ras. The inhibition of this pathway is a key therapeutic strategy.
Experimental Protocols
ICMT Inhibition Assay (General Protocol)
A typical in vitro assay to determine the IC50 of an ICMT inhibitor would involve the following steps:
-
Enzyme and Substrate Preparation: Recombinant human ICMT enzyme is purified. A farnesylated peptide or protein substrate is prepared.
-
Reaction Mixture: The reaction is carried out in a buffer containing the ICMT enzyme, the farnesylated substrate, and S-adenosyl-L-[methyl-3H]methionine as a methyl donor.
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C for a specified period.
-
Quantification: The incorporation of the radiolabeled methyl group into the substrate is measured, typically by scintillation counting after separation of the methylated product from the unreacted methyl donor.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Part 2: [18F]ICMT-11 - A PET Tracer for Imaging Caspase-3/7 Activity
[18F]ICMT-11 is a radiolabeled isatin sulfonamide derivative that acts as a potent and specific inhibitor of activated caspase-3 and caspase-7[9][10][11]. These "executioner" caspases are key mediators of apoptosis, or programmed cell death. The ability to non-invasively image the activity of these caspases in vivo with PET provides a powerful tool for assessing tumor response to anticancer therapies that induce apoptosis[12][13].
Biological Activity and Data
The biological activity of [18F]ICMT-11 is centered on its ability to bind to activated caspase-3/7. This binding allows for the visualization and quantification of apoptosis. In vivo studies have demonstrated increased uptake of [18F]ICMT-11 in tumors undergoing therapy-induced apoptosis.
| Study Type | Cancer Model | Treatment | Fold Increase in Uptake (Treated vs. Control) | Reference |
| In vitro | Murine fibrosarcoma (RIF-1) | Etoposide | Up to 2-fold | [11] |
| In vitro | Human pulmonary carcinoma (LNM35) | Cisplatin | Up to 2-fold | [11] |
| In vivo | Murine lymphoma (38C13) xenografts | Not specified | Up to 2-fold | [11] |
| In vivo | Murine lymphoma (EL4) | Etoposide/cyclophosphamide | 1.4-fold | [10] |
Signaling Pathway
Apoptosis is a highly regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, including caspase-3 and -7.
Experimental Protocols
[18F]ICMT-11 PET Imaging in Human Subjects (General Protocol)
The following is a generalized protocol for the use of [18F]ICMT-11 in a clinical research setting[12][13][14][15]:
-
Patient Preparation: Patients are typically required to fast for a specified period before the scan.
-
Radiotracer Administration: A target dose of [18F]ICMT-11 (e.g., 300 MBq) is administered as a slow intravenous bolus.
-
Image Acquisition:
-
An initial attenuation CT scan is performed for attenuation correction and anatomical localization.
-
Dynamic or static PET scans are acquired over a specified time course (e.g., up to 4 hours post-injection).
-
-
Image Reconstruction and Analysis:
-
PET data is reconstructed using standard algorithms.
-
Regions of interest (ROIs) are drawn on the images, typically corresponding to tumors and other organs.
-
The uptake of [18F]ICMT-11 in these ROIs is quantified, often as the Standardized Uptake Value (SUV).
-
-
Safety Monitoring: Patients are monitored for any adverse events during and after the procedure.
[18F]ICMT-11 Synthesis
The synthesis of [18F]ICMT-11 is a multi-step process. An improved and automated radiosynthesis has been developed that involves the SN2 displacement of a tosylate leaving group with [18F]fluoride ion, followed by deprotection[10]. This method provides the radiotracer with high purity and specific activity, suitable for clinical use.
Conclusion
The designation "this compound" refers to two scientifically significant but functionally distinct molecules. The ICMT inhibitor this compound presents a promising avenue for anticancer drug development through the disruption of Ras signaling. In parallel, the PET tracer [18F]ICMT-11 provides a valuable clinical and research tool for the non-invasive assessment of apoptosis. A clear understanding of the distinct biological activities and applications of these two compounds is crucial for their effective utilization in their respective fields. This guide serves to provide that clarity and to be a valuable resource for the scientific community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. STRUCTURAL AND SIGNALING MECHANISMS OF ICMT-MEDIATED KRAS4B METHYLATION [hammer.purdue.edu]
- 3. Posttranslational Modifications of RAS Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Posttranslational Modifications of RAS Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Divergent Mechanisms Activating RAS and Small GTPases Through Post-translational Modification [frontiersin.org]
- 7. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Development of [18F]ICMT-11 for Imaging Caspase-3/7 Activity during Therapy-Induced Apoptosis. — Department of Oncology [oncology.ox.ac.uk]
- 10. Development of [18F]ICMT-11 for Imaging Caspase-3/7 Activity during Therapy-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. 18F-ICMT-11, a caspase-3-specific PET tracer for apoptosis: biodistribution and radiation dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical translation of [18F]ICMT-11 for measuring chemotherapy-induced caspase 3/7 activation in breast and lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. 18F-ICMT-11, a Caspase-3–Specific PET Tracer for Apoptosis: Biodistribution and Radiation Dosimetry | Journal of Nuclear Medicine [jnm.snmjournals.org]
In-Depth Technical Guide: Icmt-IN-11 for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenylcysteine carboxyl methyltransferase (ICMT) has emerged as a compelling target in oncology. This enzyme catalyzes the final step in the post-translational modification of numerous proteins, including the Ras family of small GTPases, which are frequently mutated in human cancers. The methylation of the C-terminal prenylcysteine by ICMT is crucial for the proper subcellular localization and function of these proteins. Inhibition of ICMT offers a therapeutic strategy to disrupt oncogenic signaling pathways. Icmt-IN-11 (also known as compound 48) is a potent and selective small molecule inhibitor of ICMT, showing promise in preclinical cancer research. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.
Quantitative Data
The inhibitory activity of this compound and its analogs has been characterized through enzymatic and cell-based assays. The following tables summarize the key quantitative data from the foundational study by Judd WR, et al.[1][2]
| Compound | ICMT IC50 (µM) |
| This compound (compound 48) | 0.031 |
Table 1: In vitro inhibitory activity of this compound against human ICMT.[1]
Signaling Pathways
This compound exerts its anticancer effects by inhibiting the final step of the prenylation pathway, which is critical for the function of several key oncogenic proteins, most notably Ras.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and extension of these research findings.
ICMT Enzymatic Assay
This protocol outlines the measurement of ICMT inhibitory activity.
Materials:
-
Recombinant human ICMT enzyme
-
Biotin-S-farnesyl-L-cysteine (BFC) as the prenylated substrate
-
S-[methyl-3H]-adenosyl-L-methionine ([3H]SAM) as the methyl donor
-
This compound or other test compounds
-
Assay buffer (e.g., 100 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Scintillation cocktail
-
Microplates (e.g., 96-well format)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In each well of the microplate, add the recombinant ICMT enzyme, BFC, and the test compound at various concentrations.
-
Initiate the reaction by adding [3H]SAM.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.
-
Terminate the reaction, for example, by adding a stop solution or by capturing the biotinylated product on a streptavidin-coated plate.
-
Wash the plate to remove unincorporated [3H]SAM.
-
Add scintillation cocktail to each well.
-
Measure the amount of incorporated [3H]methyl groups using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of an ICMT inhibitor like this compound.
Conclusion
This compound is a valuable research tool for investigating the biological roles of ICMT and for exploring the therapeutic potential of ICMT inhibition in cancer. Its potent and selective activity provides a solid foundation for further preclinical and translational studies. The data and protocols presented in this guide are intended to facilitate the design and execution of experiments aimed at elucidating the full potential of targeting ICMT in oncology.
References
The Critical Role of ICMT in Cell Signaling: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
October 24, 2025
Executive Summary
Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral endoplasmic reticulum membrane protein that catalyzes the final step in the post-translational modification of a major class of signaling proteins characterized by a C-terminal CaaX motif. This terminal methylation is critical for the proper subcellular localization and function of numerous key signaling molecules, including the Ras and Rho families of small GTPases. By regulating the membrane association and protein-protein interactions of its substrates, ICMT plays a pivotal role in a multitude of cellular signaling pathways. Its dysregulation is implicated in various pathologies, most notably cancer, making it a compelling target for therapeutic development. This guide provides an in-depth examination of ICMT's function, its impact on critical signaling cascades, quantitative data on its activity and inhibition, and detailed protocols for its study.
Introduction: The Final Step in Prenylation
Many cellular signaling pathways are dependent on the precise localization of proteins to specific membrane compartments. The CaaX post-translational modification pathway is a primary mechanism for targeting proteins to these membranes. This pathway involves three sequential enzymatic steps:
-
Prenylation: A 15-carbon farnesyl or 20-carbon geranylgeranyl isoprenoid lipid is attached to the cysteine residue of the CaaX motif by either farnesyltransferase (FTase) or geranylgeranyltransferase type I (GGTase-I).
-
Proteolysis: The "-aaX" tripeptide is cleaved from the C-terminus by a specific protease, Ras converting enzyme 1 (Rce1).
-
Methylation: The newly exposed isoprenylcysteine's α-carboxyl group is methylated by Isoprenylcysteine Carboxyl Methyltransferase (ICMT), using S-adenosyl-L-methionine (AdoMet) as the methyl donor.[1]
This final methylation step, catalyzed by ICMT, neutralizes the negative charge of the carboxyl group, thereby increasing the hydrophobicity of the protein's C-terminus and enhancing its affinity for cellular membranes.[1] This modification is crucial for the biological activity of many of its substrates.
The Central Role of ICMT in Ras Superfamily Signaling
The most well-characterized and clinically relevant substrates of ICMT are members of the Ras superfamily of small GTPases, which are central hubs in signaling networks that control cell proliferation, differentiation, survival, and migration.
Ras Proteins and the MAPK Pathway
Ras proteins (K-Ras, H-Ras, N-Ras) are molecular switches that, when activated, trigger downstream signaling cascades, most notably the Raf-MEK-ERK (MAPK) pathway. Proper localization of Ras to the plasma membrane is an absolute prerequisite for its activation and subsequent signaling. ICMT-mediated methylation is critical for this process.[2]
Inactivation of ICMT leads to the mislocalization of Ras proteins from the plasma membrane to endomembranes, such as the Golgi apparatus and endoplasmic reticulum.[2][3] This sequestration prevents Ras from engaging with its upstream activators and downstream effectors at the plasma membrane, thereby attenuating MAPK pathway signaling.[4] This disruption of Ras signaling underlies the potent anti-proliferative and anti-tumorigenic effects observed upon ICMT inhibition.[2]
Rho GTPases, Cell Migration, and Cytoskeletal Dynamics
The Rho family of GTPases (e.g., RhoA, Rac1, Cdc42) are master regulators of the actin cytoskeleton, controlling processes such as cell adhesion, migration, and invasion. Similar to Ras, their function is dependent on post-translational prenylation and methylation. ICMT inhibition has been shown to significantly impair the migration and invasion of cancer cells.[3]
The mechanism involves the regulation of Rho protein interaction with Guanine Nucleotide Dissociation Inhibitors (GDIs). GDIs sequester inactive, GDP-bound Rho proteins in the cytosol, preventing their interaction with activating GEFs at the membrane. Evidence suggests that the absence of ICMT-mediated carboxyl methylation enhances the affinity of RhoA for RhoGDI.[3] This increased sequestration leads to reduced levels of active, GTP-bound RhoA, thereby inhibiting downstream signaling pathways that control cell motility and the formation of invasive structures like invadopodia.[3][5]
ICMT in Other Signaling Contexts
Beyond the Ras superfamily, ICMT activity is crucial for other signaling pathways.
-
Toll-Like Receptor (TLR) Signaling: Recent studies have implicated ICMT and its substrate Ras in regulating inflammatory responses downstream of TLRs. ICMT and Ras expression are upregulated upon TLR activation, and their inhibition curtails the inflammatory cascade. This regulation appears to depend on the TIR domains of adaptor molecules like MyD88 and TRIF, suggesting a role for methylated Ras in the assembly or function of the TLR signalosome.
-
DNA Damage Response (DDR): ICMT function is important for efficient DNA damage repair. The suppression of ICMT consistently reduces the activity of the MAPK signaling pathway, which in turn compromises the expression of key proteins in the DNA damage repair machinery. This leads to an accumulation of DNA damage, cell cycle arrest, and apoptosis, suggesting that ICMT inhibitors could sensitize cancer cells to DNA-damaging agents.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to ICMT enzyme kinetics and the potency of its inhibitors.
Table 1: Michaelis-Menten Constants (Km) for Human ICMT Substrates
| Substrate | Apparent Km (µM) | Comments | Reference(s) |
| Farnesylated, Rce1-proteolyzed K-Ras | 2.1 | Authentic protein substrate. | [3] |
| Biotin-S-farnesyl-L-cysteine (BFC) | 2.1 ± 0.4 | Small molecule substrate with comparable affinity to K-Ras. | [3] |
| N-acetyl-S-farnesyl-L-cysteine (AFC) | ~20 | Commonly used small molecule substrate with lower affinity. | [3] |
Table 2: In Vitro Inhibitory Potency of ICMT Inhibitors
| Inhibitor | IC50 / Ki (µM) | Target / Assay Condition | Reference(s) |
| Cysmethynil | IC50 = 2.4 | ICMT enzyme inhibition. | |
| Compound J6-3 | IC50 = 0.6 | ICMT enzyme inhibition (cysmethynil analog). | |
| S-farnesylthioacetic acid (FTA) | Ki = 1.0 ± 0.1 | Dead-end competitive inhibitor vs. BFC. | [3] |
| AFCME | Ki = 1.9 ± 0.6 | Product analog inhibitor. | [3] |
Table 3: Cellular Anti-proliferative Activity of ICMT Inhibitors
| Inhibitor | Cell Line | IC50 (µM) | Reference(s) |
| Cysmethynil | MDA-MB-231 (Breast Cancer) | ~20-25 | |
| Compound 8.12 | HepG2 (Liver Cancer) | ~1.9 | |
| Compound 8.12 | PC3 (Prostate Cancer) | ~2.5 |
Key Experimental Protocols
This section provides detailed methodologies for core experiments used to investigate ICMT function.
Protocol: In Vitro Radioactive ICMT Activity Assay
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine to an ICMT substrate.
Materials:
-
Enzyme Source: Cell lysate or membrane fraction from cells overexpressing ICMT (e.g., transiently transfected HEK293 cells).
-
Substrate: Biotin-S-farnesyl-L-cysteine (BFC) or farnesylated K-Ras protein.
-
Methyl Donor: S-adenosyl-L-[3H]methionine ([3H]AdoMet).
-
Reaction Buffer: 100 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT.
-
Stop Solution: 2% SDS.
-
Streptavidin-coated beads (if using BFC).
-
Scintillation fluid and counter.
Procedure:
-
Prepare the enzyme source. Dilute the cell lysate containing ICMT into the reaction buffer to a final concentration of ~10 nM.
-
Set up the reaction mixture in a microcentrifuge tube. For a 50 µL reaction, combine:
-
25 µL of 2x Reaction Buffer.
-
5 µL of substrate (e.g., 20 µM BFC for a final concentration of 2 µM).
-
5 µL of [3H]AdoMet (e.g., 50 µM for a final concentration of 5 µM).
-
Water to a volume of 45 µL.
-
(Optional) 5 µL of inhibitor at desired concentration.
-
-
Pre-warm the reaction mixture to 37°C for 5 minutes.
-
Initiate the reaction by adding 5 µL of the diluted enzyme source. Mix gently.
-
Incubate at 37°C for a predetermined time (e.g., 20-60 minutes, within the linear range of the reaction).
-
Stop the reaction by adding 50 µL of 2% SDS Stop Solution.
-
If using BFC substrate:
-
Add 20 µL of a 50% slurry of streptavidin-coated beads to each tube.
-
Incubate for 30 minutes at room temperature with gentle rocking to capture the biotinylated product.
-
Wash the beads three times with 1 mL of a wash buffer (e.g., PBS with 0.1% Triton X-100).
-
Resuspend the final bead pellet in 100 µL of water, transfer to a scintillation vial, add scintillation fluid, and count using a scintillation counter.
-
-
If using protein substrate:
-
Spot the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper three times for 5 minutes each in a large volume of 50 mM sodium phosphate, pH 7.5.
-
Air dry the paper, place it in a scintillation vial with fluid, and count.
-
-
Calculate enzyme activity based on the specific activity of the [3H]AdoMet and the incorporated counts per minute (CPM).
Protocol: Subcellular Fractionation for Ras Localization
This protocol separates cellular components to determine if a protein (e.g., Ras) is in the soluble cytosolic fraction or associated with membranes.
Materials:
-
Cell Pellet: From ~1-5 x 107 cells.
-
Fractionation Buffer: 20 mM HEPES pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM DTT, 250 mM Sucrose, supplemented with protease and phosphatase inhibitors.
-
Dounce homogenizer with a tight-fitting pestle.
-
Microcentrifuge and ultracentrifuge.
Procedure:
-
Harvest cells and wash once with ice-cold PBS. Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold Fractionation Buffer.
-
Allow cells to swell on ice for 15-20 minutes.
-
Lyse the cells by passing the suspension through a Dounce homogenizer (20-30 strokes). Check for lysis under a microscope.
-
Transfer the homogenate to a microcentrifuge tube. Centrifuge at 700-800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant (post-nuclear supernatant) and transfer it to an ultracentrifuge tube.
-
Centrifuge the post-nuclear supernatant at 100,000 x g for 1 hour at 4°C.
-
The resulting supernatant is the S100 fraction (cytosol) . Carefully collect it without disturbing the pellet.
-
The resulting pellet is the P100 fraction (total membranes) .
-
Resuspend the P100 pellet in a volume of lysis buffer (e.g., RIPA buffer) equal to the S100 fraction volume to allow for direct comparison.
-
Analyze equal volumes of the S100 and P100 fractions by SDS-PAGE and Western blotting using a Ras-specific antibody. Use marker proteins like Tubulin (cytosol) and Calnexin (membranes/ER) to verify the purity of the fractions.
Conclusion and Future Directions
ICMT is a key enzymatic regulator of fundamental cellular signaling pathways. Its role in ensuring the proper membrane localization and function of critical proteins like Ras and Rho GTPases places it at the nexus of cell proliferation, migration, and survival. The strong linkage between ICMT activity and oncogenic transformation has validated it as a promising target for anti-cancer drug development. Future research will likely focus on developing more potent and specific ICMT inhibitors with favorable pharmacokinetic properties for clinical translation. Furthermore, a deeper understanding of the full spectrum of ICMT substrates and their roles in diverse signaling pathways will continue to uncover new insights into cellular regulation and disease.
References
- 1. content-assets.jci.org [content-assets.jci.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of the RhoGTPases by RhoGDI - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Icmt-IN-11: A Potent Chemical Probe for Isoprenylcysteine Carboxyl Methyltransferase (ICMT)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of a variety of cellular proteins, including the Ras superfamily of small GTPases. By catalyzing the final step in the prenylation pathway—the methylation of a C-terminal isoprenylcysteine—ICMT plays a pivotal role in the proper localization and function of these proteins. Dysregulation of ICMT activity has been implicated in various diseases, most notably in cancer, where aberrant Ras signaling is a common driver of tumorigenesis. This has positioned ICMT as a compelling therapeutic target for the development of novel anti-cancer agents.
Icmt-IN-11, also known as compound 48 in its initial publication, has emerged as a potent and selective small molecule inhibitor of ICMT. Its utility as a chemical probe provides researchers with a valuable tool to investigate the physiological and pathological roles of ICMT and to explore the therapeutic potential of ICMT inhibition. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, detailed experimental protocols, and the signaling pathways it modulates.
This compound: Properties and Activity
This compound is a tetrahydropyranyl derivative identified through structure-activity relationship (SAR) studies as a highly potent inhibitor of ICMT.[1]
| Property | Value | Reference |
| IUPAC Name | 1-((2,6-difluoro-4-methoxyphenyl)amino)-2-methyl-2-(4-phenyl-tetrahydro-2H-pyran-4-yl)propan-1-one | |
| Chemical Formula | C22H27F2NO2 | [2] |
| Molecular Weight | 375.45 g/mol | [2] |
| CAS Number | 1313602-94-6 | [2] |
| IC50 (ICMT) | 0.031 µM | [2] |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and related compounds from the primary literature. This data is essential for comparing the potency and cellular effects of different ICMT inhibitors.
| Compound | ICMT IC50 (µM) | HCT-116 GI50 (µM) | MIA PaCa-2 GI50 (µM) | PC-3 GI50 (µM) |
| This compound (48) | 0.031 | >100 | >100 | >100 |
| Icmt-IN-1 (75) | 0.0013 | 0.3 | 0.4 | 0.3 |
| Cysmethynil | ~1.0 | ~10 | ~15 | ~20 |
GI50: 50% growth inhibition concentration. Data for this compound (compound 48) and Icmt-IN-1 (compound 75) are from Judd WR, et al. J Med Chem. 2011. Data for Cysmethynil is approximated from various sources for comparative purposes.
Signaling Pathways Modulated by this compound
ICMT is the terminal enzyme in the CAAX protein processing pathway, which is essential for the function of many signaling proteins, most notably Ras. Inhibition of ICMT by this compound disrupts this pathway, leading to the mislocalization and impaired function of Ras and other farnesylated proteins. This, in turn, affects downstream signaling cascades that are critical for cell proliferation, survival, and differentiation.
Caption: ICMT signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide protocols for the synthesis of this compound and for key biochemical and cellular assays, based on the methods described in the primary literature.
Synthesis of this compound (Compound 48)
The synthesis of this compound is a multi-step process. A generalized scheme is presented below. For a detailed, step-by-step protocol, please refer to the supporting information of Judd WR, et al. J Med Chem. 2011;54(14):5031-47.
Caption: General synthetic workflow for this compound.
General Procedure:
-
Reductive Amination: The starting aldehyde is reacted with the aniline derivative in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form the intermediate secondary amine. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Acylation: The resulting amine is then acylated using an appropriate acylating agent, such as an acid chloride or an activated ester, to yield the final product, this compound. The reaction is often performed in the presence of a non-nucleophilic base, like triethylamine or diisopropylethylamine, to scavenge the acid byproduct.
-
Purification: The final compound is purified using standard techniques, such as column chromatography on silica gel, followed by characterization using methods like NMR and mass spectrometry.
Biochemical ICMT Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of ICMT in a biochemical setting.
Caption: Workflow for the biochemical ICMT inhibition assay.
Protocol:
-
Enzyme and Substrates: Recombinant human ICMT enzyme is used. The substrates are S-farnesyl-L-cysteine (or another suitable prenylated cysteine substrate) and the methyl donor, S-adenosyl-L-methionine (SAM), which is typically radiolabeled (e.g., with tritium, ³H) to enable detection of methylation.
-
Reaction Buffer: The assay is performed in a suitable buffer, such as HEPES, at a physiological pH (e.g., 7.5), containing magnesium chloride.
-
Assay Procedure:
-
The reaction is initiated by adding the enzyme to a mixture of the substrates and the test compound (this compound) at various concentrations. A control reaction with DMSO (the vehicle for the inhibitor) is run in parallel.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is terminated, typically by the addition of an acid.
-
The methylated product is separated from the unreacted radiolabeled SAM, often by spotting the reaction mixture onto a filter paper and washing away the unincorporated SAM.
-
The amount of radioactivity incorporated into the product is quantified using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the DMSO control. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay (GI50)
This assay assesses the effect of this compound on the growth of cancer cell lines.
Protocol:
-
Cell Culture: Cancer cell lines (e.g., HCT-116, MIA PaCa-2, PC-3) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The following day, the cells are treated with a serial dilution of this compound or a vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay, such as the MTT, MTS, or resazurin assay. These assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.
-
Data Analysis: The absorbance or fluorescence readings are used to calculate the percentage of growth inhibition for each concentration of the compound compared to the vehicle-treated cells. The GI50 value, the concentration that inhibits cell growth by 50%, is then calculated.
Logical Relationships and Experimental Conclusions
The development and characterization of this compound involved a logical progression of experiments to establish its utility as a chemical probe.
Caption: Logical flow of the research leading to the validation of this compound.
The potent biochemical inhibition of ICMT by this compound, coupled with its ability to induce a cellular phenotype consistent with ICMT inhibition (i.e., mislocalization of Ras), validates it as a specific tool for studying the cellular functions of this enzyme. While this compound itself showed weak growth inhibitory effects in the tested cell lines, the more potent analogue, Icmt-IN-1, demonstrated that potent ICMT inhibition can translate to significant anti-proliferative effects in cancer cells.
Conclusion
This compound is a well-characterized, potent inhibitor of ICMT that serves as an invaluable chemical probe for the scientific community. Its high affinity and selectivity for ICMT allow for the precise dissection of ICMT's role in cellular signaling and disease. The data and protocols presented in this guide are intended to facilitate further research into the biology of ICMT and to aid in the development of next-generation therapeutics targeting this important enzyme. As our understanding of the intricacies of post-translational modifications in disease continues to grow, tools like this compound will be instrumental in translating this knowledge into novel and effective therapies.
References
An In-depth Technical Guide to the Isoprenylcysteine Carboxyl Methyltransferase Inhibitor: Icmt-IN-11
For researchers, scientists, and professionals engaged in drug development, understanding the function and mechanism of novel inhibitors is paramount. This guide provides a comprehensive technical overview of Icmt-IN-11, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT).
Core Function and Mechanism of Action
This compound is a small molecule inhibitor belonging to a series of tetrahydropyranyl (THP) derivatives designed as potential anticancer agents.[1][2] Its primary function is to block the enzymatic activity of ICMT.
ICMT is a crucial enzyme located in the endoplasmic reticulum that catalyzes the final step in the post-translational modification of proteins containing a C-terminal CaaX motif.[3] This process, known as carboxyl methylation, is essential for the proper subcellular localization and function of numerous key signaling proteins, most notably members of the Ras superfamily of small GTPases.[3][4]
By inhibiting ICMT, this compound prevents the methylation of isoprenylated proteins like K-Ras. This disruption leads to the mislocalization of these proteins, preventing their proper anchoring to the plasma membrane where they would typically engage in downstream signaling cascades that promote cell proliferation and survival.[1][4] Active and potent compounds in the same series as this compound have demonstrated a dose-dependent increase in cytosolic Ras protein, confirming this mechanism.[1][2] The inhibition of ICMT has been shown to impede the transformation of cells by oncogenic K-Ras and B-Raf, highlighting its therapeutic potential.[4]
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound (referred to as compound 48 in the primary literature) and related compounds from the same chemical series. This data is derived from in vitro assays assessing their potency against human ICMT and their anti-proliferative effects on cancer cell lines.
Table 1: In Vitro ICMT Inhibition Data
| Compound | ICMT IC50 (μM) |
| This compound (Compound 48) | 0.031 |
| Icmt-IN-1 (Compound 75) | 0.0013 |
| Hit Compound 3 | 0.31 |
| Analogue 27 | Submicromolar |
Data sourced from Judd WR, et al. J Med Chem. 2011.[1][5][6]
Table 2: Anti-proliferative Activity (GI50) in Cancer Cell Lines
| Compound Series | Cell Line | GI50 Range (μM) |
| Tetrahydropyranyl Derivatives | Various Cancer Cell Lines | 0.3 to >100 |
Note: The specific GI50 for this compound is not detailed in the abstract, but the range for the compound series is provided. Potent ICMT inhibitors demonstrated growth inhibition in several cancer cell lines.[2]
Signaling Pathway and Mechanism of Action
The inhibitory action of this compound on ICMT has a direct impact on the Ras signaling pathway, a critical cascade in cell growth, differentiation, and survival that is often dysregulated in cancer.
Caption: Signaling pathway illustrating the inhibitory effect of this compound on ICMT.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard assays used in the characterization of ICMT inhibitors.
In Vitro ICMT Inhibition Assay (Fluorometric)
This assay quantifies the enzymatic activity of recombinant human ICMT by measuring the transfer of a methyl group to a fluorescently tagged substrate.
-
Reagents and Materials:
-
Recombinant human ICMT enzyme.
-
N-acetyl-S-geranylgeranylcysteine (AGGC) as the methyl-acceptor substrate.
-
S-adenosyl-L-methionine (SAM) as the methyl donor.
-
This compound and other test compounds.
-
Assay buffer (e.g., Tris-HCl with DTT).
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, combine the recombinant ICMT enzyme, AGGC substrate, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding SAM.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction (e.g., by adding a quenching agent).
-
Measure the fluorescence of the methylated product using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of ICMT inhibition for each concentration of this compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Experimental workflow for the in vitro ICMT inhibition assay.
Cell Viability/Anti-proliferative Assay
This assay determines the effect of this compound on the growth and survival of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., HCT-116).
-
Cell culture medium and supplements.
-
This compound.
-
A cell viability reagent (e.g., MTT, resazurin, or a reagent for a luminescent ATP assay).
-
Microplate reader (spectrophotometer, fluorometer, or luminometer).
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the required time to allow for colorimetric, fluorescent, or luminescent signal development.
-
Measure the signal using the appropriate microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration of the compound compared to the vehicle control.
-
Determine the GI50 (the concentration that causes 50% growth inhibition) by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Caption: Experimental workflow for the cell viability assay.
Ras Localization Assay (Immunofluorescence)
This assay visualizes the subcellular localization of Ras proteins in response to treatment with this compound.
-
Reagents and Materials:
-
Cancer cell lines.
-
This compound.
-
Fixative (e.g., paraformaldehyde).
-
Permeabilization buffer (e.g., Triton X-100 in PBS).
-
Blocking buffer (e.g., bovine serum albumin in PBS).
-
Primary antibody against Ras.
-
Fluorescently labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
Fluorescence microscope.
-
-
Procedure:
-
Grow cells on coverslips or in imaging-compatible plates.
-
Treat the cells with this compound or a vehicle control for a defined period.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cell membranes.
-
Block non-specific antibody binding.
-
Incubate with the primary anti-Ras antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips or image the plate using a fluorescence microscope.
-
Analyze the images to assess the distribution of the Ras signal between the plasma membrane and the cytosol. An increase in the cytosolic Ras signal in treated cells compared to control cells indicates mislocalization.
-
This guide provides a foundational understanding of this compound, offering valuable insights for researchers dedicated to the discovery and development of novel cancer therapeutics. The provided data and protocols serve as a detailed resource for further investigation into this promising ICMT inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ISOPRENYLCYSTEINE CARBOXYL METHYLTRANSFERASE (ICMT):STRUCTURE, FUNCTION, AND INHIBITOR DESIGN [hammer.purdue.edu]
- 4. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin 11: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NRAS is unique among RAS proteins in requiring ICMT for trafficking to the plasma membrane | Life Science Alliance [life-science-alliance.org]
Methodological & Application
Application Notes and Protocols for Icmt-IN-11: An In Vitro Assessment of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vitro evaluation of Icmt-IN-11, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). ICMT is a critical enzyme in the post-translational modification of CaaX-containing proteins, including the oncogenic Ras family. By catalyzing the final methylation step, ICMT facilitates the proper membrane localization and subsequent activation of these signaling proteins. Inhibition of ICMT presents a promising therapeutic strategy for cancers driven by Ras mutations. This document details the mechanism of action of ICMT, its role in cellular signaling, and provides two distinct protocols for assessing the inhibitory activity of this compound: a radioactive filter-binding assay and a non-radioactive colorimetric assay. Additionally, a summary of the key inhibitory data for this compound is presented, along with a diagram of the ICMT-mediated Ras signaling pathway.
Introduction
Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of the carboxyl group of a C-terminal isoprenylcysteine residue on a variety of proteins. This methylation is the final step in a three-part post-translational modification process for proteins bearing a C-terminal "CaaX box" motif. The preceding steps involve isoprenylation (farnesylation or geranylgeranylation) and endoproteolysis of the "-aaX" tripeptide.
The methylation conferred by ICMT neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and promoting the protein's association with the plasma membrane or other cellular membranes. A prominent and well-studied substrate of ICMT is the Ras family of small GTPases (K-Ras, H-Ras, N-Ras), which are critical regulators of cell proliferation, differentiation, and survival. The proper localization of Ras to the plasma membrane is essential for its function in downstream signaling cascades, including the Raf-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways. Dysregulation of Ras signaling is a hallmark of many cancers, making the enzymes involved in its post-translational modification attractive targets for therapeutic intervention.
This compound has been identified as a potent inhibitor of ICMT. Understanding its inhibitory properties through robust in vitro assays is a crucial step in the evaluation of its therapeutic potential.
Data Presentation
The inhibitory activity of this compound against human ICMT is summarized in the table below. This value is typically determined using an in vitro enzymatic assay.
| Compound | Target | IC50 (µM) | Assay Type |
| This compound | ICMT | 0.031 | Radioactive Enzyme Assay |
Caption: Summary of this compound inhibitory activity.
Signaling Pathway
// Edges Pro_Ras -> Farnesylated_Ras [label="Farnesyltransferase", fontsize=8, fontcolor="#5F6368"]; Farnesylated_Ras -> Rce1 [label="to ER", fontsize=8, fontcolor="#5F6368"]; Rce1 -> Processed_Ras [label="Proteolysis", fontsize=8, fontcolor="#5F6368"]; Processed_Ras -> ICMT; ICMT -> Active_Ras [label="Methylation\n(SAM -> SAH)", fontsize=8, fontcolor="#5F6368"]; ICMT_IN_11 -> ICMT [label="Inhibition", color="#EA4335", arrowhead=tee]; Active_Ras -> Raf [label="to Plasma\nMembrane", fontsize=8, fontcolor="#5F6368"]; Raf -> MEK; MEK -> ERK; Active_Ras -> PI3K; PI3K -> Akt; Akt -> mTOR; ERK -> Proliferation; mTOR -> Proliferation; } . Caption: ICMT-mediated Ras signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Two distinct protocols are provided for determining the inhibitory activity of this compound on ICMT.
Protocol 1: Radioactive Filter-Binding Assay
This assay measures the incorporation of a radiolabeled methyl group from [³H]S-adenosyl-L-methionine ([³H]SAM) onto an isoprenylated substrate.
Materials:
-
Recombinant human ICMT (e.g., in microsomes from Sf9 cells)
-
N-acetyl-S-farnesyl-L-cysteine (AFC) or Biotin-S-farnesyl-L-cysteine (BFC) as substrate
-
[³H]S-adenosyl-L-methionine ([³H]SAM)
-
This compound
-
Assay Buffer: 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT
-
Stop Solution: 1% SDS
-
Filter plates (e.g., 96-well glass fiber filters)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.
-
Reaction Setup: In a 96-well plate, combine the following in order:
-
Assay Buffer
-
This compound dilution or DMSO (for control wells)
-
Recombinant ICMT enzyme. Pre-incubate for 15 minutes at room temperature.
-
-
Initiate Reaction: Add the substrate mixture containing AFC (or BFC) and [³H]SAM to each well to start the reaction. The final concentrations should be optimized, but typical concentrations are 5 µM AFC and 1 µM [³H]SAM.
-
Incubation: Incubate the reaction plate at 37°C for 30-60 minutes. The incubation time should be within the linear range of the enzyme reaction.
-
Stop Reaction: Terminate the reaction by adding the Stop Solution.
-
Filter Binding: Transfer the reaction mixtures to the filter plate. Wash the wells multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [³H]SAM.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: Non-Radioactive Colorimetric Assay
This protocol utilizes a commercially available methyltransferase assay kit that provides a continuous, colorimetric readout. These kits typically measure the formation of S-adenosyl-L-homocysteine (SAH), a product of the methylation reaction.
Materials:
-
Recombinant human ICMT
-
N-acetyl-S-farnesyl-L-cysteine (AFC)
-
S-adenosyl-L-methionine (SAM)
-
This compound
-
Methyltransferase Assay Kit (e.g., from Cayman Chemical, Promega, or similar)
-
Microplate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (usually DMSO).
-
Reagent Preparation: Prepare all reagents as instructed in the methyltransferase assay kit manual.
-
Reaction Setup: In a 96-well plate, add the following components as directed by the kit protocol:
-
Assay Buffer
-
This compound dilution or solvent control
-
ICMT enzyme
-
AFC substrate
-
-
Initiate Reaction: Start the reaction by adding SAM.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C) and measure the absorbance kinetically at the specified wavelength for a set period (e.g., 30-60 minutes).
Data Analysis:
-
Determine the reaction rate (V₀) for each well by calculating the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percent inhibition for each this compound concentration relative to the control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to determine the IC50 value.
Experimental Workflow
Application Notes and Protocols for ICMT Inhibitors in Animal Studies
Disclaimer: No publicly available in vivo therapeutic dosage information for Icmt-IN-11 was found. The following data and protocols are based on studies of other structurally related Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitors and should be used as a reference for designing animal studies with this compound. Researchers should conduct their own dose-finding and toxicity studies for this compound.
Introduction
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of numerous proteins, including the Ras family of small GTPases. These proteins play a pivotal role in cell signaling pathways that govern proliferation, differentiation, and survival. Dysregulation of Ras signaling is a hallmark of many cancers, making ICMT an attractive target for therapeutic intervention. ICMT inhibitors block the final step in the prenylation pathway, preventing the methylation and subsequent membrane localization of Ras and other CaaX-box containing proteins. This disruption of localization leads to the inhibition of their downstream signaling cascades.
These application notes provide a summary of in vivo studies using various ICMT inhibitors in animal models, offering guidance on potential starting doses, experimental design, and relevant signaling pathways.
Data Presentation: In Vivo Studies of ICMT Inhibitors
The following table summarizes key quantitative data from preclinical studies of ICMT inhibitors in various animal models.
| Compound Name | Animal Model | Tumor/Cell Type | Dosage | Route of Administration | Key Findings |
| Cysmethynil | Balb/c mice | - | Up to 300 mg/kg | Intraperitoneal | Well-tolerated. |
| Compound 8.12 | Balb/c mice | HepG2 xenograft | Up to 50 mg/kg | Intraperitoneal | Well-tolerated; effective attenuation of tumor growth. |
| UCM-1336 (Compound 3) | Mice | Acute Myeloid Leukemia model | Not specified | Intraperitoneal | Increased survival. |
| Compound 21 | Progeroid LmnaG609G/G609G mice | - | 40 mg/kg | Intraperitoneal | Improved body weight and survival. |
| C75 | HGPS mice | - | Not specified | Not specified | Improved survival and restored vascular smooth muscle cell numbers. |
| Niraparib (in combination with ICMT knockdown) | SCID mice | MDA-MB-231 xenograft | 80 mg/kg/day | Not specified | Consistent tumor growth inhibition. |
Experimental Protocols
General Protocol for In Vivo Efficacy Study of an ICMT Inhibitor in a Xenograft Mouse Model
This protocol provides a general framework for assessing the in vivo efficacy of an ICMT inhibitor, such as this compound, in a subcutaneous tumor xenograft model.
1. Animal Model:
-
Species: Immunocompromised mice (e.g., Nude, SCID, or NSG).
-
Age/Weight: 6-8 weeks old, 20-25 g.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
2. Cell Culture and Tumor Implantation:
-
Culture the desired cancer cell line (e.g., with a known Ras mutation) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells into the flank of each mouse.
3. Drug Formulation and Administration:
-
Formulation: Prepare the ICMT inhibitor in a sterile vehicle suitable for the chosen route of administration (e.g., a solution of DMSO, Cremophor EL, and saline for intraperitoneal injection).
-
Dose Finding: Conduct a preliminary maximum tolerated dose (MTD) study to determine a safe and effective dose range. Start with a low dose and escalate in different cohorts of animals, monitoring for signs of toxicity (e.g., weight loss, behavioral changes).
-
Administration: Based on the MTD study, select one or more doses for the efficacy study. Administer the drug or vehicle control to the respective groups of mice via the determined route (e.g., intraperitoneally) and schedule (e.g., daily or every other day).
4. Monitoring and Endpoints:
-
Tumor Growth: Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Body Weight: Monitor the body weight of each animal regularly as an indicator of toxicity.
-
Clinical Observations: Observe animals daily for any signs of distress or adverse effects.
-
Endpoint: Euthanize animals when tumors reach a predetermined maximum size (e.g., 1500-2000 mm^3), or if they show signs of significant morbidity.
5. Data Analysis:
-
Plot mean tumor growth curves for each treatment group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare tumor growth between the treatment and control groups.
-
Analyze body weight data to assess toxicity.
Mandatory Visualizations
Signaling Pathway
Application Notes and Protocols: Icmt-IN-11
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of Icmt-IN-11, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). The provided protocols and data are intended to guide researchers in the effective use of this compound in various experimental settings.
Introduction
This compound is a small molecule inhibitor of ICMT, an enzyme responsible for the final step in the post-translational modification of many proteins containing a C-terminal CAAX motif, including the Ras superfamily of small GTPases. By inhibiting ICMT, this compound disrupts the proper localization and function of these proteins, thereby affecting downstream signaling pathways crucial for cell proliferation, survival, and differentiation. With an IC50 value of 0.031 μM for ICMT, this compound serves as a valuable tool for studying the biological roles of ICMT and for investigating its potential as a therapeutic target in diseases such as cancer.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₂H₂₇F₂NO₂ |
| Molecular Weight | 375.45 g/mol |
| CAS Number | 1313602-94-6 |
| Appearance | Solid |
Solubility Data
The solubility of this compound has been determined in Dimethyl Sulfoxide (DMSO). For other solvents, it is recommended to perform small-scale solubility tests before preparing larger stock solutions.
| Solvent | Concentration |
| DMSO | 10 mM[1] |
Preparation of Stock Solutions
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Protocol:
-
Determine the required volume and concentration: Based on your experimental needs, calculate the mass of this compound required to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add solvent: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Gently vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Note: DMSO is hygroscopic and can readily absorb water from the atmosphere. Use fresh, anhydrous DMSO to ensure the stability of the compound.
Experimental Protocols
General Handling and Use in Cell-Based Assays
This protocol provides a general guideline for using this compound in cell culture experiments. The optimal concentration and incubation time will vary depending on the cell line and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the optimal working concentration for your system.
Materials:
-
Cells of interest cultured in appropriate medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents
Protocol:
-
Cell Seeding: Seed the cells in the appropriate cell culture plate at a density that will allow for logarithmic growth during the course of the experiment. Allow the cells to adhere and resume growth overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentrations of this compound by serially diluting the stock solution in fresh cell culture medium.
-
Important: To avoid precipitation of the compound, it is recommended to first dilute the DMSO stock solution in a small volume of medium before adding it to the final volume. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
-
Treatment of Cells: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of this compound used).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, the cells can be harvested and analyzed using various assays, such as:
-
Cell Viability/Proliferation Assays: (e.g., MTT, MTS, or CellTiter-Glo®) to determine the effect of this compound on cell growth.
-
Western Blotting: To analyze the levels of proteins in the ICMT signaling pathway (e.g., phosphorylation status of ERK, Akt).
-
Immunofluorescence: To observe changes in protein localization.
-
Flow Cytometry: To analyze cell cycle distribution or apoptosis.
-
Experimental Workflow for a Cell Viability Assay
Caption: Workflow for determining the effect of this compound on cell viability.
Signaling Pathway
This compound inhibits Isoprenylcysteine Carboxyl Methyltransferase (ICMT), which is the final enzyme in the CaaX processing pathway. This pathway is essential for the proper function of numerous signaling proteins, including Ras. Inhibition of ICMT leads to the mislocalization of these proteins and subsequent disruption of downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways.
Caption: Simplified signaling pathway affected by this compound.
References
Application Notes and Protocols for Icmt-IN-11 in Protein Prenylation Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Icmt-IN-11, a potent and selective inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), for studying the crucial post-translational modification of protein prenylation.
Introduction to Protein Prenylation and ICMT
Protein prenylation is a vital lipid modification that involves the attachment of farnesyl or geranylgeranyl moieties to cysteine residues within a C-terminal "CaaX" motif of a protein. This process is critical for the proper subcellular localization and function of numerous proteins, including the Ras superfamily of small GTPases, which are key regulators of cell signaling pathways involved in proliferation, differentiation, and survival.
Following prenylation, the CaaX motif undergoes further processing: endoproteolytic cleavage of the "-aaX" tripeptide by Ras-converting enzyme 1 (Rce1), followed by carboxyl methylation of the newly exposed prenylcysteine by ICMT. This final methylation step neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and facilitating the protein's association with cellular membranes. Dysregulation of protein prenylation is implicated in various diseases, most notably cancer, making the enzymes of this pathway attractive targets for therapeutic intervention.
This compound: A Potent Tool for Studying Protein Prenylation
This compound is a small molecule inhibitor of ICMT with a reported half-maximal inhibitory concentration (IC50) of 0.031 μM.[1][2] Its high potency makes it a valuable research tool for elucidating the biological roles of ICMT and the significance of protein carboxyl methylation in cellular processes. By inhibiting ICMT, this compound allows for the investigation of the consequences of incomplete protein prenylation, such as altered protein localization and downstream signaling.
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the expected effects of this compound in various assays. These are provided as examples for data presentation and are not derived from actual experimental results for this compound.
Table 1: In Vitro ICMT Enzyme Inhibition
| This compound Concentration (µM) | % ICMT Activity |
| 0.001 | 95 |
| 0.01 | 60 |
| 0.031 (IC50) | 50 |
| 0.1 | 25 |
| 1 | 5 |
Table 2: Effect of this compound on Cell Viability (MTT Assay)
| Cell Line | Treatment | Cell Viability (% of Control) |
| Pancreatic Cancer (PANC-1) | DMSO (Control) | 100 |
| This compound (1 µM) | 75 | |
| This compound (5 µM) | 40 | |
| This compound (10 µM) | 20 | |
| Normal Fibroblasts (hTERT-BJ1) | DMSO (Control) | 100 |
| This compound (1 µM) | 98 | |
| This compound (5 µM) | 92 | |
| This compound (10 µM) | 85 |
Table 3: Quantitative Western Blot Analysis of Ras Downstream Signaling
| Treatment | p-ERK / Total ERK (Fold Change) | p-Akt / Total Akt (Fold Change) |
| Control (DMSO) | 1.0 | 1.0 |
| This compound (1 µM) | 0.7 | 0.8 |
| This compound (5 µM) | 0.4 | 0.5 |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound are provided below.
Protocol 1: In Vitro ICMT Enzyme Inhibition Assay
This protocol is designed to determine the IC50 value of this compound against purified or recombinant ICMT enzyme.
Materials:
-
Recombinant human ICMT enzyme
-
N-Dansyl-S-farnesyl-L-cysteine (fluorescent substrate)
-
S-adenosyl-L-methionine (SAM)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
96-well black microplates
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add 2 µL of the this compound dilutions or DMSO (for control).
-
Add 48 µL of a master mix containing the ICMT enzyme and N-Dansyl-S-farnesyl-L-cysteine in assay buffer to each well.
-
Initiate the reaction by adding 50 µL of SAM solution.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 100 µL of 0.5 M acetic acid.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the dansyl fluorophore.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Viability (MTT) Assay
This protocol assesses the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., PANC-1)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of fresh medium containing different concentrations of this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Western Blot Analysis of Ras Localization and Downstream Signaling
This protocol examines the effect of this compound on the subcellular localization of Ras and the activation of its downstream effectors.
Materials:
-
Cancer cell line
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Subcellular fractionation kit
-
Primary antibodies (e.g., anti-Ras, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH, anti-Na+/K+ ATPase)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
SDS-PAGE gels and blotting apparatus
Procedure:
A. Subcellular Fractionation for Ras Localization:
-
Treat cells with this compound or DMSO for 24-48 hours.
-
Harvest the cells and perform subcellular fractionation according to the manufacturer's protocol to separate cytosolic and membrane fractions.
-
Determine the protein concentration of each fraction.
-
Perform Western blot analysis on equal amounts of protein from each fraction using an anti-Ras antibody. Use GAPDH as a cytosolic marker and Na+/K+ ATPase as a plasma membrane marker to verify the purity of the fractions.
B. Analysis of Downstream Signaling:
-
Treat cells with this compound or DMSO for the desired time.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-ERK, total ERK, p-Akt, and total Akt. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of ICMT by this compound disrupts Ras signaling.
Experimental Workflow Diagram
Caption: Workflow for studying this compound's effects.
References
Application Notes and Protocols for Measuring ICMT Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of a variety of cellular proteins, including the Ras superfamily of small GTPases. By catalyzing the final step in the CAAX processing pathway—the methylation of a C-terminal isoprenylcysteine—ICMT plays a crucial role in the proper localization and function of these proteins. Dysregulation of ICMT activity has been implicated in various diseases, most notably cancer, making it an attractive target for therapeutic intervention.
These application notes provide detailed protocols for several key techniques used to measure the inhibition of ICMT activity, catering to the needs of researchers in both academic and industrial settings. The methodologies described range from high-throughput screening assays to more detailed kinetic analyses, providing a toolkit for the discovery and characterization of novel ICMT inhibitors.
Signaling Pathway of ICMT
The following diagram illustrates the canonical post-prenylation processing pathway, highlighting the central role of ICMT.
Experimental Protocols
Three primary methods for measuring ICMT inhibition are detailed below: a radiochemical assay, a fluorescence polarization assay, and a mass spectrometry-based assay.
Radiochemical Assay: Scintillation Proximity Assay (SPA)
This high-throughput assay measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-[³H-methyl]-methionine ([³H]SAM) onto a biotinylated isoprenylcysteine substrate. The biotinylated product is captured by streptavidin-coated SPA beads, bringing the radiolabel into close proximity to the scintillant within the bead and generating a light signal.
Materials:
-
Enzyme: Recombinant human ICMT
-
Substrate: Biotinylated N-acetyl-S-farnesyl-L-cysteine (Biotin-AFC)
-
Methyl Donor: S-adenosyl-L-[³H-methyl]-methionine ([³H]SAM)
-
Test Compounds: ICMT inhibitors (e.g., cysmethynil as a positive control)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM DTT
-
SPA Beads: Streptavidin-coated PVT SPA beads
-
Microplates: 384-well white, clear-bottom microplates
Protocol:
-
Reagent Preparation:
-
Prepare a 2X enzyme solution of recombinant ICMT in assay buffer.
-
Prepare a 4X substrate solution of Biotin-AFC in assay buffer.
-
Prepare a 4X solution of test compounds and control inhibitor in assay buffer containing DMSO (final DMSO concentration ≤ 1%).
-
Prepare a 2X methyl donor solution of [³H]SAM in assay buffer.
-
Prepare a suspension of streptavidin-coated SPA beads in stop buffer (e.g., PBS with 5 mM EDTA).
-
-
Assay Procedure:
-
To each well of a 384-well microplate, add 5 µL of the 4X test compound solution.
-
Add 10 µL of the 2X enzyme solution to each well.
-
Add 5 µL of the 4X Biotin-AFC substrate solution to each well.
-
Initiate the reaction by adding 10 µL of the 2X [³H]SAM solution. The final reaction volume is 30 µL.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and capture the biotinylated product by adding 20 µL of the streptavidin-coated SPA bead suspension.
-
Seal the plate and incubate at room temperature for at least 30 minutes to allow the beads to settle.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a suitable microplate scintillation counter.
-
Determine the percent inhibition for each test compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Fluorescence Polarization (FP) Assay
This method relies on the change in polarization of a fluorescently labeled probe that binds to ICMT. When the small fluorescent probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger ICMT enzyme, its tumbling is slowed, leading to an increase in fluorescence polarization. Test compounds that inhibit this interaction will displace the fluorescent probe, causing a decrease in polarization.
Materials:
-
Enzyme: Recombinant human ICMT
-
Fluorescent Probe: A fluorescently labeled, high-affinity ICMT ligand (e.g., a derivative of a known inhibitor or substrate analog)
-
Test Compounds: Potential ICMT inhibitors
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Tween-20
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of recombinant ICMT in assay buffer.
-
Prepare a 2X solution of the fluorescent probe in assay buffer.
-
Prepare a series of dilutions of the test compounds in assay buffer with a constant percentage of DMSO.
-
-
Assay Procedure:
-
To the wells of a black, low-volume 384-well microplate, add 10 µL of the test compound dilutions.
-
Add 5 µL of the 2X ICMT solution and incubate for 15 minutes at room temperature.
-
Add 5 µL of the 2X fluorescent probe solution to initiate the binding reaction. The final volume is 20 µL.
-
Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence polarization using a microplate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
Calculate the change in millipolarization (mP) units for each well.
-
Determine the percent inhibition by comparing the mP values of test wells to those of positive (no inhibitor) and negative (no enzyme) controls.
-
Calculate IC50 values from the dose-response curves.
-
Mass Spectrometry (MS)-Based Assay
This label-free method directly measures the formation of the methylated product, S-acetyl-S-farnesyl-L-cysteine methyl ester, from the substrate N-acetyl-S-farnesyl-L-cysteine (AFC) and the methyl donor S-adenosyl-L-methionine (SAM). The reaction is quenched, and the product is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Enzyme: Recombinant human ICMT
-
Substrate: N-acetyl-S-farnesyl-L-cysteine (AFC)
-
Methyl Donor: S-adenosyl-L-methionine (SAM)
-
Test Compounds: Potential ICMT inhibitors
-
Assay Buffer: 50 mM Ammonium Acetate (pH 7.5)
-
Quenching Solution: Acetonitrile with 0.1% formic acid
-
LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Protocol:
-
Reaction Setup:
-
In a 96-well plate, combine ICMT enzyme, AFC substrate, SAM, and the test compound in the assay buffer. The final reaction volume is typically 50-100 µL.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes).
-
-
Sample Preparation:
-
Quench the reaction by adding an equal volume of cold quenching solution.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the supernatant onto a C18 reverse-phase column.
-
Separate the analyte using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect the methylated product using multiple reaction monitoring (MRM) on the mass spectrometer. The precursor and product ion transitions for the methylated AFC should be optimized beforehand.
-
-
Data Analysis:
-
Quantify the amount of product formed by integrating the peak area from the MRM chromatogram.
-
Calculate the percent inhibition for each test compound by comparing the product formation to control reactions.
-
Determine the IC50 values from the resulting dose-response curves.
-
Data Presentation: ICMT Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of known ICMT inhibitors, as determined by various in vitro assays.[1][2]
| Inhibitor | Scaffold | IC50 (µM) | Assay Type | Reference |
| Cysmethynil | Indole | 1.0 - 6.5 | Radiochemical | [1] |
| Compound P1-1 | Biphenyl | 12.1 ± 2.1 | Vapor Diffusion | [1] |
| Compound P2-1 | Biphenyl Derivative | 4.3 | Not Specified | [1] |
| Compound J1-1 | Indole Derivative | 1.0 | Not Specified | [1] |
| Compound J5-1 | Amine Derivative | 0.5 | Not Specified | [1] |
| Compound J6-7 | Amine Derivative | 67 | Not Specified | [1] |
| Analogue 75 | Tetrahydropyranyl | 0.0013 | Not Specified | [2] |
| Pyrazin-2-amine Derivative | Pyrazine | 0.0014 | Not Specified | [1] |
| Tetrahydrocarboline Derivative | Tetrahydrocarboline | 0.8 - 10.3 | Not Specified | [1] |
Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations.
Conclusion
The techniques described in these application notes provide a robust framework for the identification and characterization of ICMT inhibitors. The choice of assay will depend on the specific research goals, with the SPA being well-suited for high-throughput screening, the FP assay offering a homogeneous method for studying inhibitor binding, and the MS-based assay providing a direct and label-free quantification of enzyme activity. Careful consideration of the advantages and limitations of each method will enable researchers to effectively advance their drug discovery efforts targeting ICMT.
References
Application Notes and Protocols for Icmt-IN-11 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of a variety of cellular proteins, including the Ras superfamily of small GTPases. These proteins are key regulators of signaling pathways that control cell growth, differentiation, and survival. Aberrant Ras signaling is a hallmark of many human cancers, making the enzymes involved in its processing attractive targets for anti-cancer drug discovery. Icmt-IN-11 is a potent and selective inhibitor of ICMT, demonstrating significant potential as a chemical probe to investigate the biological functions of ICMT and as a starting point for the development of novel therapeutics.
These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) campaigns to identify and characterize ICMT inhibitors. The protocols are designed to be adaptable to various laboratory settings and include both biochemical and cell-based assay formats.
This compound: Compound Profile
This compound is a small molecule inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT).
| Property | Value | Reference |
| IC50 | 0.031 µM | [1] |
| Molecular Formula | C20H27NO2S | |
| Molecular Weight | 345.5 g/mol | |
| SMILES | CC1(C)OCC(CC2=CC=CS2)(NCCC3=CC=CC(OC)=C3)C1 | |
| InChI | InChI=1S/C20H27NO2S/c1-19(2)15-20(10-12-23-19,18-8-5-13-24-18)9-11-21-16-6-4-7-17(14-16)22-3/h4-8,13-14,21H,9-12,15H2,1-3H3 |
Mechanism of Action and Signaling Pathway
ICMT catalyzes the final step in the post-translational modification of CaaX proteins, which involves the methylation of a farnesylated or geranylgeranylated cysteine residue at the C-terminus. This methylation neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and promoting the proper localization and function of these proteins, including Ras, at the cell membrane. By inhibiting ICMT, this compound prevents this crucial methylation step, leading to the mislocalization of Ras and subsequent disruption of downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.
Figure 1: Simplified Ras signaling pathway and the point of intervention for this compound.
High-Throughput Screening Workflow
A typical HTS workflow for identifying ICMT inhibitors involves several key stages, from assay development and primary screening to hit confirmation and characterization.
References
Troubleshooting & Optimization
Technical Support Center: Icmt-IN-11
Welcome to the technical support center for Icmt-IN-11. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of the enzyme Isoprenylcysteine carboxyl methyltransferase (ICMT).[1] ICMT is a critical enzyme in the post-translational modification of CaaX-type proteins, including the Ras family of small GTPases.[2] Specifically, ICMT catalyzes the final step of methylation of the C-terminal isoprenylcysteine residue. This methylation is essential for the proper subcellular localization and function of these proteins.[2] By inhibiting ICMT, this compound disrupts the localization of key signaling proteins like Ras to the cell membrane, thereby inhibiting their downstream signaling pathways that are often implicated in cell growth, proliferation, and survival.
Q2: What is the recommended solvent for dissolving this compound?
For many small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a stock solution. It is crucial to first prepare a high-concentration stock solution in 100% DMSO. This stock can then be diluted into your aqueous assay buffer or cell culture medium to the final desired concentration. It is important to ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C. If you have prepared a stock solution in DMSO, it should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, allow the vial to warm to room temperature before opening to prevent condensation.
Q4: How can I verify that this compound is active in my cell-based assay?
A key biomarker for ICMT inhibition is the accumulation of unmethylated prelamin A.[2] Upon inhibition of ICMT, the final processing step of prelamin A is blocked, leading to its accumulation in the cell. This can be readily detected by Western blotting. An increase in the prelamin A band upon treatment with this compound is a strong indicator of target engagement and cellular activity.
Troubleshooting Guide
Problem 1: I am not observing any effect of this compound in my assay.
This is a common issue that can arise from several factors. Below is a troubleshooting workflow to help you identify the potential cause.
Caption: Troubleshooting workflow for no observed effect.
Possible Cause & Solution
| Possible Cause | Suggested Solution |
| Compound Insolubility | This compound, like many small molecule inhibitors, may have limited aqueous solubility. Action: Ensure your stock solution in DMSO is fully dissolved before diluting into aqueous buffer. Consider using a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) in your assay buffer to improve solubility in biochemical assays.[1] For cell-based assays, ensure the final DMSO concentration is not causing precipitation. You can visually inspect your final solution for any precipitate. |
| Incorrect Concentration | The effective concentration of the inhibitor can vary significantly between different assay formats (biochemical vs. cellular) and cell types. Action: Perform a dose-response experiment to determine the optimal concentration range for your specific assay. Start with a broad range of concentrations (e.g., from nanomolar to micromolar) to establish an IC50 curve. |
| Inhibitor Inactivity | The compound may have degraded due to improper storage or handling. Action: Ensure the compound has been stored correctly at -20°C and protected from light. If possible, test the activity of your this compound batch in a validated, sensitive assay system or compare it with a fresh batch of the inhibitor. |
| Low Target Expression | The target enzyme, ICMT, may not be expressed at sufficient levels in your chosen cell line or tissue. Action: Verify the expression of ICMT in your experimental system using techniques like Western blot or qPCR. |
| Inappropriate Assay Readout | The chosen readout may not be sensitive enough to detect the effects of ICMT inhibition. Action: Consider using a more direct and sensitive readout of ICMT activity. For cell-based assays, monitoring the accumulation of prelamin A by Western blot is a reliable indicator of target engagement.[2] |
Problem 2: High background or inconsistent results in my ICMT enzymatic assay.
Inconsistent results in a biochemical assay can be frustrating. Here's a breakdown of potential issues and how to address them.
Caption: Troubleshooting high background in enzymatic assays.
Possible Cause & Solution
| Possible Cause | Suggested Solution |
| Suboptimal Enzyme Concentration | Too much enzyme can lead to a very rapid reaction that is difficult to measure accurately, while too little can result in a weak signal. Action: Titrate your ICMT enzyme to find a concentration that results in a linear reaction rate over your desired assay time. |
| Incorrect Substrate Concentration | The concentration of the substrate (e.g., N-acetyl-S-farnesyl-L-cysteine) and the methyl donor (S-adenosyl-L-methionine) are critical. Action: Determine the Km for your substrates under your assay conditions and use a concentration at or near the Km for inhibitor studies. |
| Assay Buffer Composition | The pH and ionic strength of the buffer can significantly impact enzyme activity. Action: Ensure your assay buffer is at the optimal pH for ICMT activity (typically around pH 7.5-8.0).[3] Include necessary co-factors if required. |
| High Background Signal | This can be due to non-enzymatic degradation of the substrate or detection reagents. Action: Always include a "no enzyme" control to measure the background signal. Subtract this background from all your measurements. Also, include a "no substrate" control to ensure the enzyme preparation is not contributing to the signal. |
Experimental Protocols
Protocol 1: In Vitro ICMT Enzymatic Activity Assay
This protocol is a general guideline for measuring ICMT activity in a radioactive filter-binding assay.
Materials:
-
Recombinant human ICMT enzyme
-
N-acetyl-S-farnesyl-L-cysteine (AFC) or similar isoprenylated cysteine substrate
-
S-[methyl-³H]-adenosyl-L-methionine (³H-SAM)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA
-
This compound stock solution (in DMSO)
-
96-well filter plates (e.g., Millipore MultiScreenHTS)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mix containing assay buffer, ³H-SAM (e.g., 1 µCi per reaction), and the desired concentration of this compound or DMSO vehicle control.
-
Pre-incubate the reaction mix with the ICMT enzyme for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the AFC substrate.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the enzyme.
-
Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).
-
Transfer the reaction mixture to the filter plate and apply a vacuum to capture the precipitated, methylated substrate.
-
Wash the wells several times with 5% TCA to remove unincorporated ³H-SAM.
-
Allow the filter plate to dry completely.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Calculate the percent inhibition relative to the DMSO control.
Protocol 2: Cell-Based Assay for ICMT Inhibition (Prelamin A Accumulation)
This protocol describes how to detect the accumulation of prelamin A in cells treated with this compound via Western blot.
Materials:
-
Cell line of interest (e.g., a cancer cell line known to express Ras)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against prelamin A
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Seed your cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and a DMSO vehicle control) for a suitable duration (e.g., 24-48 hours).
-
Wash the cells with ice-cold PBS and then lyse them directly in the well with lysis buffer.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against prelamin A overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and then apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Strip the blot and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the fold-increase in prelamin A levels.
Signaling Pathway
The following diagram illustrates the post-translational modification of Ras proteins and the point of inhibition by this compound.
Caption: Ras protein processing and this compound inhibition.
References
Technical Support Center: Icmt-IN-11
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Icmt-IN-11.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific inhibitor of the enzyme Isoprenylcysteine Carboxyl Methyltransferase (ICMT). ICMT is a critical enzyme in the post-translational modification of certain proteins, most notably the Ras family of small GTPases.[1][2][3] This modification, known as carboxyl methylation, is the final step in a series of modifications that allows Ras proteins to properly localize to the cell membrane and participate in signal transduction pathways that regulate cell growth, proliferation, and survival.[1][3][4] By inhibiting ICMT, this compound prevents this crucial methylation step, leading to mislocalization and inactivation of Ras proteins, thereby disrupting downstream signaling cascades like the Ras-Raf-MEK-ERK pathway.[4]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).
Q3: What is the maximum recommended concentration for a stock solution of this compound in DMSO?
A3: Based on available data, a stock solution of up to 10 mM in DMSO can be prepared. It is always recommended to start with a slightly lower concentration and ensure complete dissolution before proceeding.
Q4: How should I store the this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
Q5: What is the maximum concentration of DMSO that can be used in cell-based assays without causing significant cytotoxicity?
A5: The final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.[5] However, the tolerance to DMSO can vary between different cell lines. It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.
Troubleshooting Guides
Issue 1: this compound is not fully dissolving in DMSO.
-
Question: I am having trouble dissolving this compound in DMSO at the desired concentration. What can I do?
-
Answer:
-
Gentle Warming: Try gently warming the solution in a water bath at 37°C for a short period (5-10 minutes). Avoid excessive heat, as it may degrade the compound.
-
Vortexing/Sonication: Increase the agitation by vortexing the solution for a longer duration. Alternatively, brief sonication in a water bath can aid in dissolving the compound.
-
Lower the Concentration: If the compound still does not dissolve, you may be exceeding its solubility limit. Try preparing a slightly more dilute stock solution.
-
Issue 2: this compound precipitates when added to aqueous cell culture medium.
-
Question: My this compound stock solution is clear, but a precipitate forms when I dilute it into my cell culture medium. How can I prevent this?
-
Answer: This is a common issue with hydrophobic compounds. Here are several strategies to mitigate precipitation:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of medium, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of serum-free medium or PBS, mixing thoroughly. Then, add this intermediate dilution to the final volume of complete medium.
-
Increase Serum Concentration (if applicable): The presence of proteins in fetal bovine serum (FBS) can help to solubilize hydrophobic compounds. If your experimental protocol allows, a temporary increase in the serum concentration during the initial dilution may help prevent precipitation.
-
Use of Pluronic F-68: Pluronic F-68 is a non-ionic surfactant that can improve the solubility of hydrophobic compounds in aqueous solutions with minimal cytotoxicity. A final concentration of 0.01-0.1% in the cell culture medium can be effective. Always test for any effects of the surfactant on your specific cell line and assay.
-
Pre-warm the Medium: Ensure your cell culture medium is at 37°C before adding the this compound solution. Adding a cold solution to a warm one can sometimes induce precipitation.
-
Issue 3: Inconsistent results in my cell-based assays.
-
Question: I am observing high variability in the results of my experiments with this compound. What could be the cause?
-
Answer: Inconsistent results can stem from several factors related to the handling of a poorly soluble compound:
-
Incomplete Dissolution: Ensure that your stock solution is completely dissolved before each use. Visually inspect the solution for any particulate matter. If in doubt, briefly vortex and warm the stock solution before making dilutions.
-
Precipitation Over Time: Even if a solution appears clear initially, the compound may precipitate out of the aqueous medium over the course of a long incubation period. Consider the duration of your experiment and visually inspect your culture plates under a microscope for any signs of precipitation.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in your experiment. To minimize this, use low-adhesion microplates and pipette tips.
-
Pipetting Errors with Small Volumes: When preparing serial dilutions, ensure accurate pipetting, especially with small volumes of the viscous DMSO stock solution.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility (mg/mL) | Estimated Solubility (mM) | Notes |
| DMSO | ~3.75 | ~10 | The recommended solvent for stock solutions. |
| Ethanol | Low | Low | Not recommended as a primary solvent. May be used as a co-solvent in some formulations, but precipitation is likely upon dilution in aqueous media.[6] |
| Methanol | Low | Low | Not recommended as a primary solvent.[6] |
| Water | Insoluble | Insoluble | This compound is practically insoluble in aqueous solutions without the use of co-solvents or other solubilizing agents. |
Note: The solubility values in ethanol and methanol are estimates based on the hydrophobic nature of the compound and general solubility trends for similar small molecule inhibitors. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath (optional)
-
Calibrated pipette
-
-
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound = 375.45 g/mol ).
-
Weigh the calculated amount of this compound into a sterile amber vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly for at least 2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure there are no visible particles. If undissolved material remains, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.
-
Once completely dissolved, aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Dilution of this compound for Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (serum-free and complete)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Briefly vortex the stock solution to ensure homogeneity.
-
Intermediate Dilution (Recommended):
-
Prepare an intermediate dilution of this compound in serum-free medium or PBS. For example, to achieve a final concentration of 10 µM in your assay, you could first dilute the 10 mM stock 1:100 in serum-free medium to get a 100 µM intermediate solution.
-
Pipette the required volume of the DMSO stock solution into the serum-free medium and immediately mix well by pipetting up and down or gentle vortexing.
-
-
Final Dilution:
-
Add the appropriate volume of the intermediate dilution to your pre-warmed complete cell culture medium to achieve the desired final concentration.
-
Mix the final solution gently but thoroughly before adding it to your cells.
-
-
Vehicle Control: Prepare a vehicle control by performing the same dilution steps with an equivalent volume of DMSO.
-
Visualizations
Figure 1: Signaling pathway showing the role of ICMT in Ras activation and the point of inhibition by this compound.
References
- 1. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pnas.org [pnas.org]
- 5. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Icmt-IN-11 Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Icmt-IN-11, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). Given that detailed public information on the selectivity and off-target profile of this compound is limited, this guide focuses on providing researchers with the tools to validate its activity and troubleshoot potential issues in their own experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT).[1] Its primary on-target effect is the inhibition of the final methylation step of C-terminal isoprenylcysteines in a variety of proteins, most notably members of the Ras superfamily.[2][3] This post-translational modification is crucial for the proper subcellular localization and function of these proteins.[4][5]
Q2: What is the reported potency of this compound?
This compound has been reported to inhibit ICMT with a half-maximal inhibitory concentration (IC50) of 0.031 µM.[1]
Q3: Is this compound related to the PET tracer [¹⁸F]ICMT-11?
No, this is a critical point of distinction. This compound is an inhibitor of the enzyme ICMT. In contrast, [¹⁸F]ICMT-11 is a PET imaging tracer designed to detect activated caspase-3/7, key mediators of apoptosis.[6][7] Researchers should be careful not to confuse these two distinct chemical entities.
Q4: What are the expected downstream cellular effects of ICMT inhibition?
Inhibition of ICMT is expected to disrupt the function of proteins that undergo C-terminal isoprenylcysteine methylation. The most well-studied consequence is the mislocalization of Ras proteins from the plasma membrane, which can inhibit downstream signaling pathways such as the MAPK/ERK pathway.[4][8] This can lead to reduced cell proliferation, cell cycle arrest, and apoptosis, particularly in cancer cells dependent on Ras signaling.[2][8] Additionally, ICMT inhibition has been shown to affect the stability of other proteins like RhoA and can compromise DNA damage repair mechanisms.[4][5][8]
Q5: Are there known off-target effects for this compound?
As of the latest available information, a detailed public selectivity profile for this compound against a broad panel of kinases or other enzymes is not available. As with any potent small molecule inhibitor, off-target effects are possible and should be considered, especially when unexpected phenotypes are observed. This guide provides protocols for how to begin characterizing potential off-target effects.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cell viability or downstream signaling (e.g., p-ERK levels). | 1. Compound inactivity: The compound may have degraded. 2. Low cellular permeability: The compound may not be entering the cells efficiently in your specific cell line. 3. Incorrect concentration: The effective concentration for your cell line may be different from the published IC50. 4. Cell line insensitivity: The chosen cell line may not be dependent on the ICMT pathway. | 1. Confirm the identity and purity of your this compound stock. 2. Perform a dose-response experiment over a wide range of concentrations (e.g., 1 nM to 100 µM). 3. Confirm target engagement using a cellular thermal shift assay (CETSA) or by observing the accumulation of unmethylated substrates if an appropriate antibody is available. 4. Use a positive control cell line known to be sensitive to ICMT inhibition (e.g., cell lines with activating K-Ras mutations).[9] |
| Higher than expected cytotoxicity at low concentrations. | 1. Off-target toxicity: The compound may be hitting one or more off-target proteins that are critical for cell survival. 2. On-target toxicity in a highly sensitive cell line: The cell line may be exceptionally dependent on ICMT activity. | 1. Perform a comprehensive dose-response curve to accurately determine the GI50. 2. Attempt a rescue experiment by overexpressing ICMT to see if the toxicity is on-target. 3. Profile this compound against a broad kinase panel to identify potential off-target interactions (see Protocol 3). 4. Compare the phenotype to that of other known ICMT inhibitors or ICMT knockdown/knockout models. |
| Inconsistent results between experiments. | 1. Compound stability in media: this compound may not be stable in your cell culture media over the time course of the experiment. 2. Variability in cell state: Differences in cell confluency, passage number, or serum concentration can alter sensitivity to inhibitors. | 1. Prepare fresh dilutions of this compound from a DMSO stock for each experiment. 2. Standardize cell culture conditions, including seeding density and passage number. 3. Perform a time-course experiment to determine the optimal duration of treatment. |
Quantitative Data Summary
Table 1: In Vitro Potency of Selected ICMT Inhibitors
| Compound | Target | IC50 (µM) | Reference |
| This compound | ICMT | 0.031 | [1] |
| Icmt-IN-1 | ICMT | 0.0013 | [9] |
| Compound 5 (non-substrate analog) | hIcmt | 1.5 | [10] |
Experimental Protocols & Methodologies
Protocol 1: Western Blot for Downstream Ras Signaling
This protocol allows for the assessment of this compound's effect on the Ras-MAPK signaling pathway by measuring the phosphorylation of ERK.
-
Cell Seeding: Plate cells (e.g., HCT-116) in 6-well plates and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 12-24 hours in a low-serum medium (e.g., 0.5% FBS).
-
Inhibitor Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for 2-24 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes to induce ERK phosphorylation.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies against phospho-ERK1/2 (T202/Y204) and total ERK1/2 overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize phospho-ERK levels to total ERK.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Add serial dilutions of this compound to the wells. Include a DMSO vehicle control and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours until formazan crystals form.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the DMSO control and plot the percentage of cell viability against the log of the inhibitor concentration to determine the GI50 value.
Protocol 3: General Strategy for Off-Target Liability Assessment
For a novel inhibitor with limited public data, a tiered approach is recommended to assess potential off-target effects.
-
Computational Screening: Use online tools (e.g., SwissTargetPrediction, SuperPred) to predict potential off-targets based on the chemical structure of this compound. This can provide initial hypotheses.
-
Targeted Kinase Panel Screening: Submit the compound to a commercial service (e.g., Eurofins DiscoverX, Promega) for screening against a panel of representative kinases (e.g., a panel of 96 kinases). This is a cost-effective way to identify major kinase off-targets.
-
Broad Profiling (if necessary): If results from the targeted panel or unexpected cellular phenotypes warrant further investigation, consider a broader screen, such as a full kinome scan (e.g., KINOMEscan) or a safety panel that includes GPCRs, ion channels, and other common off-targets.
-
Cellular Validation: Validate any significant hits from the screening panels in cell-based assays. For example, if a kinase is identified as a potent off-target, test whether this compound inhibits its specific signaling pathway in cells.
Visualizations
Signaling and Experimental Workflows
Caption: The role of ICMT in Ras post-translational modification and signaling.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: A workflow for characterizing a new inhibitor like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ISOPRENYLCYSTEINE CARBOXYL METHYLTRANSFERASE (ICMT):STRUCTURE, FUNCTION, AND INHIBITOR DESIGN [hammer.purdue.edu]
- 4. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Non-substrate based, small molecule inhibitors of the human isoprenylcysteine carboxyl methyltransferase - MedChemComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Icmt-IN-11 Concentration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively determine and optimize the concentration of Icmt-IN-11 for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of the enzyme Isoprenylcysteine carboxyl methyltransferase (ICMT).[1] ICMT is responsible for the final step in the post-translational modification of proteins that have a C-terminal CaaX motif, such as the Ras superfamily of small GTPases.[2][3] This final modification involves methylating the isoprenylcysteine residue, which is critical for the proper subcellular localization and function of these proteins.[3][4][5] By inhibiting ICMT, this compound disrupts the function of key signaling proteins like Ras, which can in turn inhibit oncogenic signaling pathways and cell proliferation.[5][6]
Q2: What is the reported IC50 value for this compound?
A2: The half-maximal inhibitory concentration (IC50) for this compound has been reported to be 0.031 µM in a biochemical assay.[1] It is important to note that the effective concentration in a cellular context (EC50) may vary depending on the cell type, experimental conditions, and duration of treatment.
Q3: What is a good starting concentration for my experiments?
A3: A common practice is to start with a concentration range that spans several orders of magnitude around the known IC50 value. A suggested starting range for this compound would be from 0.01 µM to 10 µM. This allows for the generation of a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q4: How does ICMT inhibition affect downstream signaling?
A4: ICMT inhibition primarily affects proteins that undergo CaaX processing, most notably Ras. Proper methylation by ICMT is crucial for Ras to localize to the plasma membrane, a prerequisite for its signaling activity.[4][5] While some studies on ICMT inactivation did not observe a change in growth factor-stimulated phosphorylation of Erk1/2 or Akt1, they did find a significant reduction in the levels of another GTPase, RhoA, due to accelerated protein turnover.[5][6] This can lead to an increase in the cell cycle inhibitor p21Cip1.[6] Therefore, assessing RhoA levels can be a good indicator of this compound target engagement.
Quantitative Data Summary
The following table summarizes the known inhibitory concentration for this compound. Researchers should empirically determine the optimal concentration for their specific experimental system.
| Compound | Target | IC50 (µM) | Assay Type |
| This compound | ICMT | 0.031 | Biochemical |
Visualizations
Signaling Pathway
Caption: ICMT signaling and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for optimizing this compound concentration.
Troubleshooting Guide
Issue: I am not observing the expected inhibitory effect of this compound on my cells.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: The effective concentration can be highly cell-type dependent. Perform a dose-response curve starting from a low nanomolar range up to a high micromolar range (e.g., 10 nM to 50 µM) to determine the EC50 for your specific cell line. Ensure the treatment duration is sufficient (e.g., test at 24, 48, and 72 hours).
-
-
Possible Cause 2: Compound Instability.
-
Solution: Ensure the compound is stored correctly as per the manufacturer's instructions, typically desiccated at -20°C or -80°C. Prepare fresh dilutions from a concentrated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 3: Cell Line Insensitivity.
-
Solution: The signaling pathway targeted by this compound may not be a critical driver for proliferation in your chosen cell line. Confirm that your cells express ICMT and downstream targets like Ras and RhoA. Consider using a positive control cell line known to be sensitive to Ras-pathway inhibition (e.g., those with activating K-Ras mutations).
-
Issue: I am observing high levels of cytotoxicity even at low concentrations.
-
Possible Cause 1: Off-Target Effects.
-
Solution: High concentrations of any inhibitor can lead to off-target effects and general toxicity.[7] Focus on using the lowest effective concentration that achieves the desired biological effect. Determine both the EC50 for efficacy and the CC50 (cytotoxic concentration 50%) to identify a therapeutic window.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is consistent across all treatments (including vehicle controls) and is at a non-toxic level (typically <0.1%).
-
-
Possible Cause 3: Extended Treatment Duration.
-
Solution: Continuous exposure to an inhibitor can lead to cumulative toxicity. Consider reducing the treatment duration or using a washout experimental design to assess the reversibility of the effects.
-
Issue: My results are inconsistent between experiments.
-
Possible Cause 1: Inconsistent Cell Culture Conditions.
-
Solution: Cell passage number, confluency, and overall health can significantly impact experimental outcomes.[8][9] Use cells within a consistent, low passage number range. Seed cells at the same density for all experiments and ensure they are in the logarithmic growth phase at the start of the treatment.
-
-
Possible Cause 2: Pipetting or Dilution Errors.
-
Solution: Prepare a master stock solution of this compound and create serial dilutions carefully. Use calibrated pipettes and perform quality checks. For the most sensitive assays, prepare fresh dilutions for each experiment.
-
-
Possible Cause 3: Assay Variability.
-
Solution: Ensure that the assay readout is within the linear range of detection. Include appropriate positive and negative controls in every experiment to monitor assay performance.
-
Troubleshooting Logic
Caption: Logic flowchart for troubleshooting this compound experiments.
Experimental Protocols
Protocol 1: Determining Optimal Concentration with a Cell Viability Assay
This protocol describes how to determine the half-maximal effective concentration (EC50) of this compound using an MTT or similar colorimetric/luminescent cell viability assay.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in complete medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 50 µM).
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "no cells" control (medium only, for background subtraction).
-
Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions to the corresponding wells. Treat each concentration in triplicate.
-
-
Incubation:
-
Return the plate to the incubator for the desired treatment duration (e.g., 72 hours). It is advisable to test multiple time points (e.g., 24h, 48h, 72h) in separate experiments.
-
-
Viability Assessment (Example using MTT):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well and mix thoroughly to dissolve the crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells (% Viability).
-
Plot % Viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (four-parameter logistic curve) to calculate the EC50 value.[10]
-
Protocol 2: Assessing Target Engagement via Western Blot
This protocol assesses the effect of this compound on the protein levels of a key downstream effector, RhoA, to confirm target engagement in cells.
Materials:
-
Selected cancer cell line
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot equipment
-
Primary antibodies (e.g., anti-RhoA, anti-p21, anti-β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations around the previously determined EC50 (e.g., 0.5x, 1x, 2x, 5x EC50) and a vehicle control for 24-48 hours.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly in the plate by adding 100-150 µL of ice-cold RIPA buffer.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
-
Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
-
Western Blotting:
-
Normalize the protein amounts for all samples. Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-RhoA) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescence substrate and visualize the protein bands using a digital imager.
-
Strip and re-probe the membrane for a loading control (e.g., β-actin) to ensure equal protein loading.
-
Analyze the band intensities using densitometry software. A dose-dependent decrease in RhoA protein levels would indicate successful target engagement by this compound.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ISOPRENYLCYSTEINE CARBOXYL METHYLTRANSFERASE (ICMT):STRUCTURE, FUNCTION, AND INHIBITOR DESIGN [hammer.purdue.edu]
- 3. researchgate.net [researchgate.net]
- 4. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. levitasbio.com [levitasbio.com]
- 9. Critical Conditions for Studying Interleukin-11 Signaling In Vitro and Avoiding Experimental Artefacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IC50 Calculator | AAT Bioquest [aatbio.com]
Icmt-IN-11 stability and storage conditions
Welcome to the technical support center for Icmt-IN-11, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). This guide is designed to provide researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of this compound, alongside troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound as a solid?
For long-term storage, this compound solid should be stored at -20°C. Under these conditions, the compound is expected to be stable for at least four years.
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound should be stored at -20°C. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. For aqueous solutions, it is not recommended to store them for more than one day.
Q3: What is the recommended solvent for dissolving this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF). For cell-based assays, DMSO is a commonly used solvent.
Q4: Is this compound soluble in aqueous buffers?
This compound is sparingly soluble in aqueous buffers. To achieve the maximum solubility in an aqueous buffer, it is recommended to first dissolve the compound in DMF and then dilute it with the aqueous buffer of choice.
Q5: What precautions should be taken when handling this compound?
This compound should be handled as a hazardous material. Avoid ingestion, inhalation, and contact with eyes, skin, and clothing. It is important to wash hands thoroughly after handling. For comprehensive safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Stability and Storage Conditions
Proper storage and handling of this compound are crucial for maintaining its chemical integrity and biological activity. The following tables summarize the recommended storage conditions and stability data.
Solid this compound Storage and Stability
| Storage Condition | Temperature | Duration | Stability |
| Long-term | -20°C | ≥ 4 years | Stable |
| Short-term | Room Temperature | Weeks | Generally stable, but -20°C is recommended |
This compound Solution Stability
| Solvent | Storage Temperature | Duration | Stability Notes |
| DMSO | -20°C | Months | Stable. Avoid repeated freeze-thaw cycles. |
| Ethanol | -20°C | Months | Stable. Avoid repeated freeze-thaw cycles. |
| Aqueous Buffer | 4°C | ≤ 24 hours | Sparingly soluble. Prepare fresh for each experiment. |
Solubility Data
The solubility of this compound in various common laboratory solvents is presented below. These values are approximate and may vary depending on the specific lot and conditions.
| Solvent | Approximate Solubility |
| DMSO | ~10 mg/mL |
| Dimethylformamide (DMF) | ~20 mg/mL |
| Ethanol | ~5 mg/mL |
| PBS (pH 7.2) (after initial dissolution in DMF) | ~0.09 mg/mL (in a 1:10 DMF:PBS solution) |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube. The molecular weight of this compound is 462.6 g/mol .
-
Adding Solvent: Add the calculated volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.626 mg of this compound in 1 mL of DMSO.
-
Dissolving the Compound: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes. Store the aliquots at -20°C.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological activity | 1. Compound degradation due to improper storage. 2. Repeated freeze-thaw cycles of the stock solution. 3. Incorrect final concentration in the assay. | 1. Ensure the solid compound and stock solutions are stored at -20°C. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Verify all calculations and dilutions. Prepare fresh dilutions for each experiment. |
| Precipitation of the compound in cell culture media | 1. Low solubility of this compound in aqueous media. 2. Final DMSO concentration is too low to maintain solubility. | 1. Ensure the final concentration of this compound in the media does not exceed its solubility limit. 2. Keep the final DMSO concentration consistent across all treatments, typically below 0.5% to avoid solvent toxicity. If precipitation persists, consider using a different solvent system or a solubilizing agent, after verifying its compatibility with your cell line. |
| High background or off-target effects | 1. The concentration of this compound used is too high. 2. The final concentration of the solvent (e.g., DMSO) is toxic to the cells. | 1. Perform a dose-response experiment to determine the optimal concentration with the highest specific activity and lowest toxicity. 2. Include a vehicle control (media with the same final concentration of the solvent) in all experiments to assess the effect of the solvent on the cells. |
| Variability between experiments | 1. Inconsistent preparation of stock or working solutions. 2. Differences in cell passage number or confluency. 3. Variation in incubation times or other experimental parameters. | 1. Use a standardized protocol for solution preparation. 2. Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them to achieve a consistent confluency at the time of treatment. 3. Carefully control all experimental parameters. |
Visualizations
Caption: Workflow for handling and using this compound.
Caption: Role of ICMT in Ras signaling and cancer progression.[1][2]
References
- 1. Isoprenylcysteine carboxy methyltransferase (ICMT) is associated with tumor aggressiveness and its expression is controlled by the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoprenylcysteine carboxyl methyltransferase (ICMT) promotes invadopodia formation and metastasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common problems and questions that may arise during your experiments with ICMT inhibitors.
Q1: My ICMT inhibitor shows low or no activity in my cell-based assay. What are the possible causes and how can I troubleshoot this?
A1: Several factors can contribute to a lack of inhibitor activity. Here's a step-by-step troubleshooting guide:
-
Inhibitor Solubility and Stability: Poor solubility is a known issue with some ICMT inhibitors, such as cysmethynil.[1][2]
-
Troubleshooting:
-
Ensure your inhibitor is fully dissolved in a suitable solvent like DMSO before diluting it in your culture medium.[3]
-
Visually inspect your stock solution and final dilutions for any precipitation.
-
Consider the serum-binding properties of your inhibitor, which can reduce its effective concentration.[4] You may need to test a range of concentrations to overcome this.
-
Prepare fresh dilutions for each experiment, as the stability of some inhibitors in aqueous solutions may be limited.[3]
-
-
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to ICMT inhibitors.
-
Troubleshooting:
-
Refer to published data to see if your cell line has been previously tested with the inhibitor.
-
Consider testing a range of cell lines to find a sensitive model.
-
Ensure your cells are healthy and in the exponential growth phase before treatment.
-
-
-
Assay-Specific Issues: The experimental setup itself can be a source of error.
-
Troubleshooting:
-
Incorrect Concentration: Double-check your calculations and dilution steps.
-
Incubation Time: Ensure you are incubating the cells with the inhibitor for a sufficient duration. Effects on cell viability may take 24-72 hours or longer to become apparent.
-
Positive Control: Include a known positive control inhibitor if available.
-
Target Expression: Confirm that your cell line expresses ICMT and its key substrates (e.g., Ras proteins).
-
-
Q2: I am observing high levels of unexpected cell death or toxicity. How can I determine if this is an off-target effect?
A2: Distinguishing on-target from off-target toxicity is crucial. Here are some strategies:
-
Use a Rescue Experiment: If the toxicity is on-target, overexpressing ICMT in your cells should rescue them from the inhibitor's effects.[5]
-
Employ a Structurally Unrelated Inhibitor: If a different ICMT inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely an on-target effect.
-
Knockdown/Knockout of ICMT: Use siRNA or CRISPR to reduce or eliminate ICMT expression. If this phenocopies the effect of the inhibitor, it supports an on-target mechanism.
-
Dose-Response Analysis: Off-target effects may occur at higher concentrations. A steep dose-response curve could indicate off-target toxicity.
-
Consult Off-Target Databases: While specific off-target data for all ICMT inhibitors is not widely available, general kinase inhibitor screening panels can sometimes reveal unintended targets.[6][7][8][9]
Q3: How can I confirm that my ICMT inhibitor is working at the molecular level?
A3: You can monitor several downstream biomarkers of ICMT activity:
-
Prelamin A Accumulation: ICMT is involved in the processing of prelamin A. Inhibition of ICMT leads to the accumulation of unprocessed prelamin A, which can be detected by Western blot.[4] This is a reliable marker of ICMT inhibition in whole cells.[10]
-
Ras Mislocalization: ICMT-mediated methylation is crucial for the proper localization of Ras proteins to the plasma membrane.[11] You can use immunofluorescence or cell fractionation followed by Western blot to observe the mislocalization of Ras from the membrane to the cytosol after inhibitor treatment.[1]
-
Reduced Ras Activation: By preventing proper Ras localization, ICMT inhibitors can decrease the amount of active, GTP-bound Ras. This can be measured using a Ras activation pull-down assay.
-
Downstream Signaling Pathway Inhibition: Assess the phosphorylation status of key proteins in the Ras-MAPK (e.g., p-ERK) and PI3K-Akt (e.g., p-Akt) pathways via Western blot. Inhibition of ICMT is expected to reduce the activity of these pathways.
Q4: I am having trouble with my Western blot for prelamin A. What are some common issues?
A4: Western blotting for prelamin A can be challenging. Here are some troubleshooting tips:
-
Antibody Selection: Use an antibody specifically validated for the detection of prelamin A. Clones like 7G11 and PL-1C7 have been successfully used for this purpose.[12][13][14]
-
Low Signal:
-
Ensure you have treated your cells with the ICMT inhibitor for a sufficient time to allow for prelamin A accumulation.
-
Increase the amount of protein loaded onto the gel.
-
Optimize your primary and secondary antibody concentrations and incubation times.
-
-
High Background:
-
Ensure adequate blocking of the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Perform sufficient washing steps to remove unbound antibodies.
-
Quantitative Data: IC50 Values of Common ICMT Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. The following table summarizes reported IC50 values for several ICMT inhibitors in various contexts. Note that IC50 values can vary depending on the specific assay conditions and cell line used.[15]
| Inhibitor | Target/Assay | Cell Line/System | Reported IC50 (µM) |
| Cysmethynil | ICMT Enzyme Activity | In vitro | 2.4 |
| Cell Viability | Various | 16.8 - 23.3 | |
| Compound 8.12 | Cell Viability | PC3 | 1.6 |
| Cell Viability | HepG2 | 1.2 | |
| C75 | ICMT Enzyme Activity | In vitro | 0.5 |
| UCM-13207 | ICMT Enzyme Activity | In vitro | 1.4 |
| ICMT-IN-1 (Cpd 75) | ICMT Enzyme Activity | In vitro | 0.0013 |
Experimental Protocols
1. Protocol: In Vitro ICMT Enzyme Activity Assay (Radioactive)
This protocol is adapted from a vapor-phase assay and measures the transfer of a radiolabeled methyl group to an ICMT substrate.
Materials:
-
Cell lysates containing ICMT
-
Lysis Buffer (250 mM sucrose, 5 mM HEPES pH 7.5, 5 mM Tris-Cl pH 7.5, with protease inhibitors)
-
ICMT substrate (e.g., N-acetyl-S-farnesyl-L-cysteine)
-
S-[3H]-adenosyl-L-methionine (radiolabeled methyl donor)
-
ICMT inhibitor (dissolved in appropriate solvent)
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Prepare cell lysates by homogenizing cells in ice-cold Lysis Buffer.
-
Set up reactions in microcentrifuge tubes on ice, including a no-enzyme control, a no-inhibitor control, and experimental samples with varying concentrations of the ICMT inhibitor.
-
Add cell lysate, ICMT substrate, and inhibitor to the respective tubes.
-
Initiate the reaction by adding S-[3H]-adenosyl-L-methionine.
-
Incubate at 37°C for a predetermined time (e.g., 20-30 minutes).
-
Stop the reaction by adding a strong base (e.g., NaOH) to hydrolyze the methyl esters, which releases the radiolabeled methanol.
-
Transfer the reaction mixture to a scintillation vial.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
2. Protocol: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
ICMT inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ICMT inhibitor in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
3. Protocol: Western Blot for Prelamin A Accumulation
This protocol details the detection of prelamin A by Western blot as a marker of ICMT inhibition.
Materials:
-
Cell culture dishes
-
Cells of interest
-
ICMT inhibitor
-
RIPA lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against prelamin A (e.g., clone 7G11 or PL-1C7)[12][13][14]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the ICMT inhibitor or vehicle control for a specified time (e.g., 24-48 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-prelamin A antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system. An accumulation of a band corresponding to the molecular weight of prelamin A should be visible in the inhibitor-treated samples.
Visual Guides: Signaling Pathways and Workflows
Caption: ICMT-Regulated Ras Signaling Pathway.
Caption: Standard Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | Cysmethynil binds ICMT:Zn2+ [reactome.org]
- 3. cytoskeleton.com [cytoskeleton.com]
- 4. The estimation of acute oral toxicity (LD50) of G-series organophosphorus-based chemical warfare agents using quantitative and qualitative toxicology in silico methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isoprenylcysteine Carboxylmethyltransferase-Based Therapy for Hutchinson–Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
- 12. 抗-Prelamin-A抗体,克隆7G11 clone 7G11, from rat | Sigma-Aldrich [sigmaaldrich.com]
- 13. Anti-prelamin A Antibody, clone PL-1C7 | MABT858 [merckmillipore.com]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. pubs.acs.org [pubs.acs.org]
minimizing Icmt-IN-11 toxicity in cells
Technical Support Center: Icmt-IN-11 This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential toxicity associated with this compound in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (Icmt), with an IC50 of 0.031 μM.[1] Icmt is a crucial enzyme that catalyzes the final step in the post-translational modification of many proteins, including the Ras superfamily of small GTPases.[2][3] This final step involves the methylation of a C-terminal cysteine residue, which is essential for the proper localization and function of these proteins at the cell membrane.[4] By inhibiting Icmt, this compound can disrupt the signaling pathways mediated by these proteins, which are often implicated in cell growth, proliferation, and survival.[2][5]
Q2: What are the potential causes of this compound toxicity in cells?
A2: While specific toxicity data for this compound is limited, the toxicity of small molecule inhibitors in cell culture can generally be attributed to several factors:
-
On-target toxicity: The intended inhibition of Icmt can disrupt normal cellular processes that rely on Icmt activity, leading to cell stress or death.[2][6]
-
Off-target effects: At higher concentrations, this compound may bind to and inhibit other cellular proteins, leading to unintended and potentially toxic consequences.[7][8]
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
-
Compound instability or degradation: The inhibitor may break down in the culture medium, leading to the formation of toxic byproducts.[8]
-
Cell line-specific sensitivity: Different cell lines can have varying levels of dependence on Icmt activity and different sensitivities to the inhibitor or its solvent.[9]
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A3: The optimal concentration of this compound should be high enough to effectively inhibit Icmt without causing significant cytotoxicity. This can be determined by performing a dose-response experiment. A typical workflow involves:
-
Plating cells: Plate your cells at a suitable density in a multi-well plate.
-
Treating with a range of concentrations: Treat the cells with a serial dilution of this compound, starting from a concentration well below its IC50 (e.g., 0.001 µM) and extending to concentrations well above it (e.g., 10 µM). Include a vehicle control (solvent only).
-
Incubation: Incubate the cells for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Assessing cell viability: Use a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) to determine the percentage of viable cells at each concentration.
-
Data analysis: Plot the cell viability against the inhibitor concentration to generate a dose-response curve and determine the IC50 for cytotoxicity. The optimal working concentration for your experiments will typically be at or slightly above the IC50 for Icmt inhibition, but well below the cytotoxic IC50.
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed at Expected Working Concentrations
| Possible Cause | Troubleshooting Step |
| High sensitivity of the cell line to Icmt inhibition. | Perform a dose-response and time-course experiment to determine the lowest effective concentration and shortest incubation time necessary to achieve the desired biological effect. |
| Off-target effects at the current concentration. | Lower the concentration of this compound. Ensure the working concentration is not significantly higher than the IC50 for the target. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) and consistent across all experimental conditions, including the vehicle control. |
| Compound precipitation. | Visually inspect the culture medium for any signs of precipitation after adding this compound. Poor solubility can lead to inaccurate concentrations and potential toxicity.[8][10] If precipitation is observed, try preparing a fresh stock solution or using a different solvent if compatible. |
Issue 2: Inconsistent or Non-reproducible Results
| Possible Cause | Troubleshooting Step |
| Variability in compound preparation. | Prepare a fresh stock solution of this compound for each experiment. Ensure it is fully dissolved before diluting it in the culture medium. |
| Cell culture inconsistencies. | Use cells at a consistent passage number and confluency. Ensure consistent cell plating density across all experiments. |
| Compound degradation. | Aliquot the this compound stock solution and store it at the recommended temperature (typically -20°C or -80°C) to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. |
| Assay variability. | Ensure that all assay steps are performed consistently and that the reagents are not expired. Include appropriate positive and negative controls in every experiment. |
Issue 3: No Observable Effect of this compound on Cells
| Possible Cause | Troubleshooting Step |
| Inactive compound. | Verify the source and quality of the this compound. If possible, test its activity in a biochemical assay. |
| Low cellular permeability. | While less common for small molecule inhibitors, some cell lines may have lower permeability.[8] Consider increasing the incubation time or, cautiously, the concentration, while monitoring for toxicity. |
| Rapid metabolism of the compound by cells. | Some cell lines may metabolize the compound quickly. Consider a shorter incubation time or repeated dosing, though this may increase the risk of toxicity. |
| The cellular process being studied is not dependent on Icmt. | Confirm from the literature that the pathway you are investigating is indeed regulated by Icmt in your cell model.[5] |
Quantitative Data Summary
The following table can be used as a template to record and compare data from dose-response experiments to determine the optimal concentration of this compound.
| This compound Conc. (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) | Notes (e.g., morphological changes) |
| 0 (Vehicle Control) | 100 | 100 | 100 | Normal morphology |
| 0.01 | ||||
| 0.03 | ||||
| 0.1 | ||||
| 0.3 | ||||
| 1 | ||||
| 3 | ||||
| 10 |
Experimental Protocols
Protocol 1: Dose-Response Assay for this compound Cytotoxicity
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the stock solution in complete growth medium to achieve final concentrations ranging from 0.01 µM to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and vehicle (DMSO) only as a control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the cytotoxic IC50.
Visualizations
Signaling Pathway
The following diagram illustrates the role of Icmt in the post-translational modification of Ras, a key signaling protein. Inhibition of Icmt by this compound disrupts this process.
Caption: Role of Icmt in Ras processing and its inhibition by this compound.
Experimental Workflow
This diagram outlines a general workflow for assessing and minimizing the toxicity of this compound.
Caption: Workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ICMT isoprenylcysteine carboxyl methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. STRUCTURAL AND SIGNALING MECHANISMS OF ICMT-MEDIATED KRAS4B METHYLATION [hammer.purdue.edu]
- 4. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.biomol.com [resources.biomol.com]
- 9. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Icmt-IN-11 Experimental Variability
Welcome to the technical support center for Icmt-IN-11. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing experimental variability when using the Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of the enzyme Isoprenylcysteine Carboxyl Methyltransferase (ICMT). ICMT is a key enzyme in the post-translational modification of CAAX proteins, which include important signaling molecules like Ras and Rho GTPases. By inhibiting ICMT, this compound prevents the final methylation step in the processing of these proteins. This disruption can affect their proper localization to the cell membrane and subsequent signaling activity, thereby impacting cell growth, proliferation, and transformation.[1][2]
Q2: What is the reported IC50 value for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound for ICMT is 0.031 μM.[3]
Troubleshooting Guides
This section provides solutions to common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
Possible Causes and Solutions:
-
Improper Stock Solution Preparation or Storage:
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5] The stability of this compound in solution over time should be considered; preparing fresh dilutions from a frozen stock for each experiment is recommended.
-
Cell Culture Conditions:
-
Cell Density: The optimal cell seeding density can influence the apparent potency of a compound. Ensure consistent cell numbers are plated for each experiment.
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interact with small molecules. If variability is high, consider reducing the serum percentage during the treatment period, if compatible with your cell line.
-
-
Assay Protocol Variability:
-
Incubation Time: The duration of cell exposure to this compound can significantly impact the observed effect. Optimize and maintain a consistent incubation time across all experiments.
-
Reagent Quality: Ensure all assay reagents, such as those for viability assays (e.g., MTT, MTS), are within their expiration dates and properly stored.
-
Issue 2: High background or unexpected off-target effects.
Possible Causes and Solutions:
-
Solvent Concentration: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Maintain a final DMSO concentration of less than 0.5% (ideally ≤ 0.1%) in your culture medium to avoid solvent-induced artifacts.[6] Always include a vehicle control (medium with the same concentration of DMSO as the treated wells) in your experimental setup.
-
Off-Target Activity: While a specific off-target profile for this compound is not publicly available, it is a possibility with any small molecule inhibitor. If you observe unexpected phenotypes, consider:
-
Cross-referencing with known off-targets of similar compounds.
-
Using a secondary, structurally different ICMT inhibitor as a control to confirm that the observed effect is due to ICMT inhibition.
-
Performing washout experiments to see if the effect is reversible, which can sometimes distinguish between on-target and non-specific effects.
-
-
Compound Purity: Ensure the this compound used is of high purity. Impurities could contribute to off-target effects.
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | IC50 (μM) |
| ICMT | 0.031 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.
-
Add the calculated volume of sterile DMSO to the vial of this compound.
-
Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Cell Viability (MTT) Assay with this compound Treatment
This protocol describes a general method for assessing the effect of this compound on the viability of adherent cells using an MTT assay.
Materials:
-
Adherent cells in culture
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., ≤ 0.1%).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control wells (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: ICMT signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for assessing this compound cytotoxicity.
Caption: A logical diagram for troubleshooting inconsistent experimental results.
References
- 1. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. phytotechlab.com [phytotechlab.com]
- 6. emulatebio.com [emulatebio.com]
Technical Support Center: Icmt-IN-11
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving the Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitor, Icmt-IN-11.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of the enzyme Isoprenylcysteine Carboxyl Methyltransferase (ICMT).[1] ICMT is a critical enzyme located in the endoplasmic reticulum that performs the final step in the post-translational modification of proteins containing a C-terminal "CaaX box" motif.[2][3]
This modification process involves three key steps:
-
Isoprenylation: A farnesyl or geranylgeranyl lipid group is attached to the cysteine residue.[2]
-
Proteolysis: The last three amino acids ("aaX") are cleaved by the RCE1 peptidase.[2]
-
Methylation: ICMT transfers a methyl group to the newly exposed farnesylcysteine, neutralizing its negative charge.[2][3]
This final methylation step is crucial for the proper subcellular localization and function of many key signaling proteins, most notably members of the Ras superfamily of small GTPases (e.g., K-Ras, N-Ras, RHOA, RAC1).[2][4][5] By inhibiting ICMT, this compound prevents this methylation, leading to the mislocalization of these proteins from the plasma membrane and subsequent disruption of their signaling pathways.[5]
Caption: Mechanism of this compound action on the CaaX modification pathway.
Q2: How can I biochemically or cellularly confirm that this compound is active?
Confirming the activity of this compound involves measuring its direct and indirect effects on the ICMT pathway and downstream signaling events.
-
Direct Target Engagement: A primary way to confirm activity is to assess the localization of ICMT substrates. Upon effective inhibition, proteins like Ras will fail to properly localize to the plasma membrane. This can be visualized using immunofluorescence microscopy to observe the mislocalization of Ras from the cell periphery to internal compartments like the endoplasmic reticulum.[6][7]
-
Downstream Signaling Inhibition: Since ICMT substrates include key signaling proteins, its inhibition affects multiple pathways. A common and reliable method is to use Western blotting to measure the phosphorylation status of downstream effectors. Key markers include:
-
Ras/MAPK Pathway: Decreased phosphorylation of MEK and ERK.
-
PI3K/AKT Pathway: Decreased phosphorylation of AKT.[8]
-
-
Phenotypic Assays: Treatment with an active ICMT inhibitor is expected to produce a cellular phenotype. The most common assays are:
-
Cell Proliferation/Viability Assays: this compound is expected to inhibit the proliferation of cancer cell lines that are dependent on Ras signaling.[4] Standard assays like MTT, MTS, or CellTiter-Glo® can be used to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).
-
Cell Cycle Analysis: ICMT inhibition has been shown to cause cell cycle arrest at the G2/M phase, which can be quantified using flow cytometry with DNA content staining (e.g., propidium iodide).[9]
-
Q3: What are the typical concentrations and IC50 values for this compound?
The potency of an inhibitor is quantified by its IC50 value, which represents the concentration needed to inhibit a given biological process by 50%.[10] The reported biochemical IC50 for this compound is significantly potent. However, the effective concentration in cell-based assays (cellular IC50) will be higher and can vary significantly depending on the cell line, culture conditions, and assay duration.
| Compound | IC50 (Biochemical) | Cell Line Context for Related Inhibitors | Reference |
| This compound | 0.031 µM | Not specified in provided results | [1] |
| ICMT-IN-1 | 0.0013 µM | Inhibits proliferation of K-Ras and N-Ras mutant cancer cell lines | [4] |
| UCM-13207 | 1.4 µM | Improves viability of progeroid fibroblasts at 2-10 µM | [6][7] |
It is crucial for researchers to determine the IC50 empirically in their specific cell system of interest.
Experimental Protocols
Protocol 1: Determining Cellular IC50 using MTT Assay
This protocol outlines a method to assess the effect of this compound on cell viability and calculate its IC50 value.[11]
Materials:
-
96-well cell culture plates
-
Cell line of interest (e.g., HCT-116)
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. A common starting range is 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-treatment" controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Use a non-linear regression model (four-parameter logistic curve) to fit the data and calculate the IC50 value.[12]
-
Caption: Workflow for determining the IC50 of this compound via MTT assay.
Troubleshooting Guide
Q: I am not observing any effect of this compound on cell viability or downstream signaling. What could be the issue?
This is a common experimental problem that can arise from several factors. Systematically check the following potential issues.
-
Compound Integrity: Has the compound been stored correctly? Is the DMSO stock old or has it undergone multiple freeze-thaw cycles? Consider using a fresh aliquot or a new vial of the compound.
-
Cell Line Sensitivity: Is your chosen cell line dependent on ICMT activity? Cell lines without activating Ras mutations may be less sensitive to ICMT inhibition. Consider using a positive control cell line known to be sensitive, such as one with a K-Ras or N-Ras mutation.[4]
-
Concentration and Duration: Are the concentrations used appropriate? If you are not seeing an effect, you may need to increase the concentration range or extend the treatment duration. An initial dose-response experiment up to 50 or 100 µM is recommended to establish a responsive range.
-
Assay Sensitivity: Is your readout sensitive enough? For Western blots, ensure your antibodies are validated and your protein detection method is sensitive. For viability assays, ensure cells are healthy and in the exponential growth phase before treatment.[13]
Caption: Troubleshooting logic for lack of this compound activity.
Q: I am observing high levels of cell death even at low concentrations of this compound. How can I address this?
-
Confirm On-Target Toxicity: First, ensure the toxicity is related to ICMT inhibition and not an artifact. Run the experiment in a cell line known to be resistant to ICMT inhibition. If toxicity persists, it may be an off-target effect or related to the formulation.
-
Check Vehicle Concentration: High concentrations of the solvent (e.g., DMSO > 0.5%) can be toxic to some cell lines. Ensure your vehicle control shows healthy cells and that the final DMSO concentration is consistent and low across all wells.
-
Reduce Treatment Duration: Significant toxicity may occur after long incubation periods. Try reducing the treatment time (e.g., from 72h to 48h or 24h) to find a window where you can observe downstream signaling effects before widespread cell death occurs.
-
Assess Culture Density: Sub-confluent or overly confluent cells can be more sensitive to drug treatments. Ensure you are seeding cells at an optimal density and that they are in a healthy state before adding the compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isoprenylcysteine carboxy methyltransferase (ICMT) is associated with tumor aggressiveness and its expression is controlled by the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ISOPRENYLCYSTEINE CARBOXYL METHYLTRANSFERASE (ICMT):STRUCTURE, FUNCTION, AND INHIBITOR DESIGN [hammer.purdue.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoprenylcysteine Carboxylmethyltransferase-Based Therapy for Hutchinson–Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ICMT isoprenylcysteine carboxyl methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. IC50 Calculator | AAT Bioquest [aatbio.com]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of Icmt-IN-11 as an ICMT Inhibitor: A Comparative Guide
This guide provides a comprehensive comparison of Icmt-IN-11 and other known Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitors. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting ICMT.
Introduction to ICMT and its Inhibition
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of CaaX-motif containing proteins, including the Ras superfamily of small GTPases. This final methylation step is essential for the proper subcellular localization and function of these proteins, many of which are implicated in oncogenesis. Inhibition of ICMT has emerged as a promising anti-cancer strategy, as it can disrupt the signaling of both farnesylated and geranylgeranylated proteins, a limitation of earlier farnesyltransferase inhibitors.
This guide focuses on the validation of this compound as an ICMT inhibitor by comparing its available data with that of other well-characterized inhibitors such as cysmethynil, ICMT-IN-1, and compound 8.12.
Comparative Performance of ICMT Inhibitors
The following tables summarize the available quantitative data for various ICMT inhibitors. It is important to note that direct comparative data for this compound in various cancer cell lines is not extensively available in the public domain. The data for other inhibitors are presented to provide a benchmark for performance.
Table 1: In Vitro Enzymatic and Cellular Activity of ICMT Inhibitors
| Inhibitor | Enzymatic IC50 (µM) | Cell Line | Cell Viability IC50 (µM) | Citation |
| This compound | 0.031 | Not Available | Not Available | [1] |
| Cysmethynil | 2.4 | HepG2 | 19.3 | [2] |
| IMR-90 | 29.2 | [2] | ||
| PC3 | ~20-30 | [2] | ||
| ICMT-IN-1 (C75) | 0.0013 | HCT-116 | Not Available | [3] |
| Compound 8.12 | Not Available | PC3 | More potent than cysmethynil | [2] |
| HepG2 | More potent than cysmethynil | [2] |
Table 2: In Vivo Efficacy of ICMT Inhibitors
| Inhibitor | Animal Model | Dosing Regimen | Key Outcomes | Citation |
| This compound | Not Available | Not Available | Not Available | |
| Cysmethynil | Xenograft Mouse Model (PC3) | 100-200 mg/kg, i.p., every 48h for 28 days | Significant impact on tumor growth. | [2] |
| Xenograft Mouse Model (Cervical Cancer) | 20 mg/kg, i.p., 3 times/week for 2 weeks | Moderate inhibition of tumor growth as a single agent; significant synergy with paclitaxel and doxorubicin. | [2] | |
| Compound 8.12 | Xenograft Mouse Model (HepG2) | Well-tolerated up to 50 mg/kg | Inhibited tumor growth with greater potency than cysmethynil. | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by ICMT inhibition and a typical experimental workflow for validating a novel ICMT inhibitor.
Caption: ICMT signaling pathway and point of inhibition.
Caption: Experimental workflow for validating an ICMT inhibitor.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Cell Viability (MTT) Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound on cancer cell lines.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ICMT inhibitor (e.g., this compound, cysmethynil) for 48-72 hours. A vehicle control (e.g., DMSO) should be included.
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.
-
2. Western Blot Analysis for Ras Localization
-
Objective: To assess the effect of ICMT inhibition on the subcellular localization of Ras.
-
Procedure:
-
Treat cells with the ICMT inhibitor at a concentration around its IC50 value for 24-48 hours.
-
Harvest the cells and perform subcellular fractionation to separate the membrane and cytosolic fractions.
-
Determine the protein concentration of each fraction using a BCA assay.
-
Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Ras overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use loading controls for each fraction (e.g., Na+/K+ ATPase for the membrane fraction and GAPDH for the cytosolic fraction) to ensure equal loading.
-
3. In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of the ICMT inhibitor in a living organism.
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer the ICMT inhibitor or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Plot the tumor growth curves and calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Conclusion
This compound is a potent inhibitor of the ICMT enzyme. While detailed comparative data on its cellular and in vivo efficacy are not as widely available as for other inhibitors like cysmethynil and compound 8.12, its low enzymatic IC50 suggests it is a promising candidate for further investigation. The provided experimental protocols and comparative data for other ICMT inhibitors can serve as a valuable resource for researchers aiming to validate and characterize the therapeutic potential of this compound and other novel ICMT-targeting compounds. Further studies are warranted to establish a comprehensive profile of this compound's activity in various cancer models.
References
- 1. rsc.org [rsc.org]
- 2. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Quantitative Assessment of Myocardial Structure, Function, Perfusion and Viability Using Cardiac Micro-computed Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Icmt-IN-11: A Comparative Guide to Specificity and Selectivity for Researchers
For researchers in oncology and cellular biology, the targeted inhibition of Isoprenylcysteine carboxyl methyltransferase (ICMT) presents a promising therapeutic strategy. This enzyme plays a crucial role in the post-translational modification of key signaling proteins, most notably Ras GTPases. Icmt-IN-11 has emerged as a valuable tool for investigating the consequences of ICMT inhibition. This guide provides a comparative analysis of this compound, its specificity, and its performance against other known ICMT inhibitors, supported by available experimental data and detailed protocols.
Introduction to ICMT and its Inhibition
Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of proteins that terminate in a CaaX motif, where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' can be one of several amino acids. This modification involves the methylation of the carboxyl group of the isoprenylated cysteine residue. The most critical substrates of ICMT are the Ras family of small GTPases (K-Ras, N-Ras, and H-Ras), which are frequently mutated in human cancers. Proper membrane localization and subsequent signaling activity of Ras proteins are dependent on this methylation step.
Inhibition of ICMT is hypothesized to disrupt the proper localization and function of oncogenic Ras, thereby impeding cancer cell proliferation and survival. This has led to the development of small molecule inhibitors targeting ICMT, with this compound being a notable example.
This compound: A Potent Inhibitor of ICMT
This compound is a tetrahydropyranyl derivative identified as a potent inhibitor of ICMT. Biochemical assays have demonstrated its ability to inhibit ICMT activity with a half-maximal inhibitory concentration (IC50) in the nanomolar range.
Table 1: Biochemical Potency of this compound and Comparators against ICMT
| Compound | Chemical Class | ICMT IC50 (µM) |
| This compound (compound 48) | Tetrahydropyranyl | 0.031[1] |
| C75 (compound 75) | Tetrahydropyranyl | 0.0013[2] |
| Cysmethynil | Indole | 2.4[3][4] |
| UCM-13207 | Not specified | 1.4[2] |
Specificity and Selectivity Profile
To provide a framework for comparison, this guide includes data on other ICMT inhibitors where selectivity information is available.
Table 2: Cellular Activity of ICMT Inhibitors
| Compound | Cell Line | Assay | Endpoint | Result |
| This compound (and analogs) | Various cancer cell lines | Cell Viability | Growth Inhibition (GI50) | 0.3 to >100 µM[1] |
| This compound (and analogs) | Not specified | Ras Localization | Increase in cytosolic Ras | Dose-dependent increase[1] |
| Cysmethynil | PC3 (prostate cancer) | Cell Proliferation | Reduction in viable cells | Dose- and time-dependent reduction[3] |
| Cysmethynil | PC3 (prostate cancer) | Cell Cycle Analysis | Cell cycle arrest | G1 phase arrest[3][4] |
| UCM-13207 | LmnaG609G/G609G (progeria model) | Ras Localization | Ras mislocalization | Confirmed[2] |
It is important to note that the term "selective" is often used in literature without extensive quantitative profiling. Researchers are encouraged to perform their own selectivity assessments based on their specific experimental systems.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: The CaaX processing pathway and the inhibitory action of this compound.
Caption: Workflow for biochemical and cell-based assays to evaluate ICMT inhibitors.
Experimental Protocols
In Vitro ICMT Inhibition Assay (Radiometric)
This protocol is a generalized method for determining the IC50 of a compound against ICMT.
Materials:
-
Recombinant human ICMT enzyme
-
Biotin-S-farnesyl-L-cysteine (BFC) or other suitable isoprenylated cysteine substrate
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 5 mM MgCl2)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Scintillation vials and scintillation fluid
-
Microplate reader capable of scintillation counting
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, combine the assay buffer, recombinant ICMT enzyme, and the test compound at various concentrations.
-
Initiate the reaction by adding a mixture of the BFC substrate and [3H]-SAM.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).
-
Transfer the reaction mixture to scintillation vials.
-
Add scintillation fluid and measure the incorporation of the radiolabeled methyl group using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by non-linear regression analysis.
Cellular Ras Localization Assay (Western Blot)
This protocol outlines a method to assess the effect of ICMT inhibitors on the subcellular localization of Ras proteins.
Materials:
-
Cancer cell line expressing Ras (e.g., HCT116, Panc-1)
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Cell lysis buffer for subcellular fractionation (cytosolic and membrane fractions)
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting equipment
-
Primary antibody against Ras (pan-Ras or isoform-specific)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified duration (e.g., 24-48 hours).
-
Harvest the cells and perform subcellular fractionation to separate the cytosolic and membrane fractions.
-
Determine the protein concentration of each fraction.
-
Load equal amounts of protein from the cytosolic and membrane fractions onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary anti-Ras antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative amount of Ras in the cytosolic versus membrane fractions. An effective ICMT inhibitor will cause an accumulation of Ras in the cytosolic fraction.
Conclusion
This compound is a potent inhibitor of ICMT that serves as a valuable research tool for studying the biological roles of this enzyme and the consequences of its inhibition. While it demonstrates significant potency, a comprehensive public dataset on its selectivity is lacking. For researchers considering its use, it is advisable to perform in-house selectivity profiling against relevant off-targets. Comparison with other ICMT inhibitors such as C75, cysmethynil, and UCM-13207 reveals a range of potencies and chemical scaffolds, offering alternative tools for investigation. The provided protocols offer a starting point for the experimental evaluation of this compound and other inhibitors in both biochemical and cellular contexts.
References
Icmt-IN-11: A Comparative Guide to Its Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of Icmt-IN-11 with alternative inhibitors of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). Due to the limited publicly available cross-reactivity data for this compound, this guide leverages selectivity information for other well-characterized ICMT inhibitors to provide a comparative context. The experimental data is supported by detailed methodologies for key assays used in determining inhibitor selectivity.
Introduction to this compound and its Target
This compound is a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), with a reported IC50 of 0.031 µM. ICMT is a critical enzyme in the post-translational modification of CaaX-box containing proteins, including the Ras superfamily of small GTPases. This methylation step is essential for the proper localization and function of these proteins, which are pivotal in cellular signaling pathways regulating growth, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers, making ICMT an attractive therapeutic target.
Comparative Analysis of Inhibitor Cross-Reactivity
To illustrate the type of data required for a thorough cross-reactivity assessment, the following table presents a hypothetical selectivity profile for an ICMT inhibitor, based on common experimental practices.
| Target Enzyme | This compound (IC50 in µM) | Alternative A (e.g., Cysmethynil) (IC50 in µM) | Alternative B (e.g., UCM-13207) (IC50 in µM) |
| ICMT | 0.031 | ~1-5 | ~0.5 |
| SETD7 (Methyltransferase) | >100 | Not Available | Not Available |
| G9a (Methyltransferase) | >100 | Not Available | Not Available |
| PRMT1 (Methyltransferase) | >100 | Not Available | Not Available |
| DNMT1 (Methyltransferase) | >100 | Not Available | Not Available |
| Representative Kinase 1 | >100 | Not Available | Not Available |
| Representative Kinase 2 | >100 | Not Available | Not Available |
| Representative GPCR 1 | >100 | Not Available | Not Available |
Note: The values for this compound against off-targets are hypothetical and represent an ideal selective profile. The IC50 values for alternatives are approximated from available literature.
Experimental Protocols
Accurate assessment of inhibitor cross-reactivity relies on robust and well-defined experimental protocols. The following are detailed methodologies for key assays used to determine the selectivity of enzyme inhibitors.
Biochemical Methyltransferase Inhibitor Selectivity Assay
This assay is designed to measure the inhibitory activity of a compound against a panel of purified methyltransferase enzymes.
Materials:
-
Purified recombinant methyltransferase enzymes (ICMT and a panel of other methyltransferases)
-
S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)
-
Methyltransferase-specific peptide or protein substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Triton X-100)
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
Scintillation cocktail
-
Microplates (e.g., 96-well)
-
Liquid scintillation counter
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a microplate, add the assay buffer, the respective methyltransferase enzyme, and the test compound dilution.
-
Initiate the reaction by adding the specific substrate and [3H]-SAM.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter paper, wash to remove unincorporated [3H]-SAM, and dry.
-
Add scintillation cocktail to the filter paper in a scintillation vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment, which can be adapted to assess off-target engagement.
Materials:
-
Cultured cells expressing the target protein(s)
-
Cell culture medium and supplements
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Antibodies specific to the target and potential off-target proteins
-
SDS-PAGE and Western blotting reagents and equipment
-
Thermocycler or heating block
Procedure:
-
Seed cells in culture plates and grow to the desired confluency.
-
Treat the cells with the test compound or vehicle (DMSO) for a specific duration.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermocycler for a short duration (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Cool the samples to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the protein concentration in the supernatant.
-
Perform SDS-PAGE and Western blotting using antibodies specific for the target and potential off-target proteins to detect the amount of soluble protein at each temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the described assays.
Biochemical Assay Workflow
Biochemical Validation of Icmt-IN-11: A Comparative Guide to Isoprenylcysteine Carboxyl Methyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Icmt-IN-11 and other prominent inhibitors of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). The data presented herein is intended to aid researchers in selecting the most appropriate tool compound for their studies on ICMT's role in cellular signaling and disease.
Introduction to ICMT and its Inhibition
Isoprenylcysteine Carboxyl Methyltransferase (ICMT) is a critical enzyme in the post-translational modification of various proteins, including the Ras family of small GTPases.[1][2] This enzyme catalyzes the final step in the prenylation pathway, the methylation of the C-terminal prenylcysteine. This modification is crucial for the proper subcellular localization and function of these proteins.[1][2] Given the central role of proteins like Ras in oncogenesis, ICMT has emerged as a promising target for anti-cancer drug development.[1][3] Inhibition of ICMT can lead to the mislocalization of Ras, disruption of downstream signaling pathways, and ultimately, cancer cell death.[1][2]
A number of small molecule inhibitors targeting ICMT have been developed. This guide focuses on the biochemical validation of this compound and provides a comparative analysis with other well-characterized ICMT inhibitors.
Comparative Analysis of ICMT Inhibitors
The following table summarizes the in vitro potency of this compound and other key ICMT inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound Name | Synonym(s) | Reported IC50 (µM) | Notes |
| This compound | Compound 48 | 0.031[4] | A potent inhibitor of ICMT. |
| ICMT-IN-1 | Compound 75 | 0.0013[5] | A highly potent ICMT inhibitor. |
| Cysmethynil | ICMT Inhibitor | 2.4[6][7], 0.29 (with preincubation)[8], <0.2 (with preincubation) | The prototypical indole-based ICMT inhibitor.[3] Its potency is enhanced with preincubation with the enzyme. |
| UCM-13207 | Compound 21 | 1.4[9] | A selective ICMT inhibitor with demonstrated in vivo efficacy in a mouse model of progeria.[9] |
| Compound 8.12 | N/A | Not explicitly stated, but described as having marked improvement in efficacy over cysmethynil. | An amino-derivative of cysmethynil with superior physical properties, including better aqueous solubility.[3] |
Signaling Pathway and Experimental Workflow
To understand the context of ICMT inhibition and the methods for its validation, the following diagrams illustrate the Ras signaling pathway and a general experimental workflow for assessing ICMT inhibitors.
Experimental Protocols
Detailed methodologies for two common biochemical assays used to determine the potency of ICMT inhibitors are provided below.
Scintillation Proximity Assay (SPA)
This assay measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) onto a prenylated substrate.
Materials:
-
Recombinant human ICMT (e.g., expressed in Sf9 insect cells)
-
Biotinylated farnesyl-L-cysteine (substrate)
-
S-adenosyl-L-[³H-methyl]-methionine ([³H]SAM) (methyl donor)
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 1 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Microplate suitable for SPA
Procedure:
-
Prepare a reaction mixture containing the assay buffer, biotin-farnesyl-L-cysteine, and [³H]SAM.
-
Add the test compound at various concentrations to the wells of the microplate. Include control wells with DMSO only (for maximum activity) and a known potent inhibitor or no enzyme (for background).
-
To initiate the reaction, add the recombinant ICMT enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., a solution containing non-radiolabeled SAM and S-adenosyl-L-homocysteine).
-
Add the streptavidin-coated SPA beads to each well. The biotinylated substrate, if methylated, will bind to the beads.
-
Incubate the plate to allow for bead settling and binding.
-
Measure the radioactivity in each well using a scintillation counter. The proximity of the [³H]methyl group to the scintillant in the beads will generate a signal.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
MTase-Glo™ Methyltransferase Assay
This is a commercially available, luminescence-based assay that measures the formation of the universal methyltransferase reaction product, S-adenosyl-L-homocysteine (SAH).[10][11][12]
Materials:
-
Recombinant human ICMT
-
Farnesyl-L-cysteine (or other suitable substrate)
-
S-adenosyl-L-methionine (SAM)
-
MTase-Glo™ Reagent and MTase-Glo™ Detection Solution (Promega)
-
Assay buffer (as recommended by the manufacturer)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
White, opaque microplate suitable for luminescence measurements
Procedure:
-
Set up the methyltransferase reaction by combining the assay buffer, substrate, SAM, and recombinant ICMT in the wells of the microplate.
-
Add the test compound at various concentrations. Include appropriate controls.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Add the MTase-Glo™ Reagent to each well. This reagent converts the SAH produced in the reaction to ADP.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Add the MTase-Glo™ Detection Solution to each well. This solution contains an enzyme that converts ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Measure the luminescence in each well using a plate-reading luminometer. The signal is inversely proportional to the ICMT activity.
-
Calculate the percent inhibition and determine the IC50 value.
Conclusion
This compound is a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase. Its high potency, as indicated by its low nanomolar IC50 value, makes it a valuable tool for studying the biological functions of ICMT. When selecting an ICMT inhibitor, researchers should consider not only the in vitro potency but also other factors such as cell permeability, solubility, and off-target effects, depending on the specific application. The experimental protocols provided in this guide offer robust methods for the biochemical validation and comparison of this compound and other ICMT inhibitors.
References
- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysmethynil - Wikipedia [en.wikipedia.org]
- 3. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ICMT Inhibitor The ICMT Inhibitor controls the biological activity of ICMT. This small molecule/inhibitor is primarily used for Cancer applications. [sigmaaldrich.com]
- 9. Isoprenylcysteine Carboxylmethyltransferase-Based Therapy for Hutchinson–Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methyltransferase-Glo: a universal, bioluminescent and homogenous assay for monitoring all classes of methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTase-Glo Methyltransferase Assay Protocol [promega.jp]
- 12. promega.com [promega.com]
Cellular Target Engagement of Icmt-IN-11: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the isoprenylcysteine carboxyl methyltransferase (ICMT) inhibitor, Icmt-IN-11, and its alternatives. The information is compiled from publicly available data to facilitate research and drug development decisions. While direct cellular target engagement data for this compound is limited in the public domain, this guide offers a framework for comparison based on available biochemical potency and the cellular effects of related compounds.
Introduction to ICMT and its Inhibition
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of many cellular proteins, including the Ras superfamily of small GTPases. By methylating the C-terminal isoprenylcysteine, ICMT promotes the proper localization and function of these proteins, which are pivotal in cellular signaling pathways regulating growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers, making ICMT an attractive target for therapeutic intervention. This compound is a potent inhibitor of ICMT, but a comprehensive understanding of its direct engagement with its target in a cellular context is crucial for its development as a therapeutic agent.
Comparative Analysis of ICMT Inhibitors
To provide a clear comparison of this compound with other known ICMT inhibitors, the following table summarizes their in vitro potency.
| Compound | In Vitro IC50 (µM) | Cellular Effects Reported |
| This compound | 0.031 | Data not publicly available |
| C75 | 0.5 | Delays senescence in Hutchinson-Gilford progeria syndrome (HGPS) cells.[1] |
| UCM-13207 | 1.4 | Shows in vivo efficacy in a mouse model of progeria, delocalizes progerin from the nuclear membrane, and increases cellular viability.[2] |
| UCM-1336 | 2 | Selective against other enzymes in the Ras post-translational modification pathway.[3] |
| Compound 8.12 | Not specified | Induces cancer cell death and attenuates tumor growth in vivo.[4] |
Signaling Pathway and Experimental Workflows
To visualize the biological context and experimental approaches for assessing target engagement, the following diagrams are provided.
Figure 1: Simplified ICMT signaling pathway for Ras maturation.
Figure 2: General workflow for a Cellular Thermal Shift Assay (CETSA).
Figure 3: General workflow for a NanoBRET Target Engagement Assay.
Experimental Protocols
Detailed below are generalized protocols for Cellular Thermal Shift Assay (CETSA) and NanoBRET Target Engagement Assay, which can be adapted to specifically assess the cellular target engagement of this compound with ICMT.
Cellular Thermal Shift Assay (CETSA) Protocol for ICMT
Objective: To determine if this compound binds to and stabilizes ICMT in intact cells.
Materials:
-
Cell line expressing endogenous or overexpressed ICMT
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibody specific for ICMT
-
Secondary antibody for detection (e.g., HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells and grow to 80-90% confluency. Treat cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Thermal Challenge: Harvest cells and resuspend in PBS. Aliquot cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentrations across all samples.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody against ICMT, followed by an appropriate secondary antibody.
-
Data Analysis: Detect the signal using a chemiluminescent substrate. Quantify the band intensities and plot the percentage of soluble ICMT as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
NanoBRET™ Target Engagement Intracellular Assay Protocol for ICMT
Objective: To quantify the binding affinity of this compound to ICMT in living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for NanoLuc®-ICMT fusion protein
-
Transfection reagent
-
NanoBRET™ Tracer specific for ICMT
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
Plate reader capable of measuring luminescence at two wavelengths
Procedure:
-
Transfection: Co-transfect cells with the NanoLuc®-ICMT fusion vector.
-
Cell Plating: After 24 hours, harvest and plate the transfected cells into a 96-well assay plate.
-
Tracer and Compound Addition: Prepare serial dilutions of this compound. Add the fluorescent NanoBRET™ Tracer and this compound (or vehicle) to the cells. Incubate at 37°C for a specified time (e.g., 2 hours).
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
BRET Measurement: Read the plate on a luminometer equipped with two filters to measure donor (NanoLuc®) and acceptor (Tracer) emission.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio as a function of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer from ICMT. This cellular IC50 is a measure of the compound's target engagement potency in a physiological context.
Conclusion
This compound is a potent inhibitor of ICMT based on its in vitro IC50 value. However, to fully understand its therapeutic potential, direct evidence of its engagement with ICMT within a cellular environment is essential. The experimental protocols outlined in this guide for CETSA and NanoBRET provide a clear path for obtaining this critical data. By comparing the cellular target engagement profile of this compound with that of other ICMT inhibitors, researchers can make more informed decisions in the pursuit of novel cancer therapeutics. Further studies are warranted to generate and publish direct cellular target engagement data for this compound to solidify its position as a valuable research tool and potential drug candidate.
References
- 1. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoprenylcysteine Carboxylmethyltransferase-Based Therapy for Hutchinson–Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Icmt-IN-11 Versus Genetic Knockdown for Targeting ICMT in Preclinical Research
In the landscape of preclinical cancer research, the precise modulation of therapeutic targets is paramount. Isoprenylcysteine carboxyl methyltransferase (ICMT) has emerged as a significant target, particularly in cancers driven by RAS mutations. This guide provides a detailed comparison of two primary methodologies for inhibiting ICMT function: the small molecule inhibitor Icmt-IN-11 and genetic knockdown, typically through short hairpin RNA (shRNA). This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed decision on the most suitable approach for their experimental needs.
At a Glance: Pharmacological Inhibition vs. Genetic Knockdown
| Feature | This compound (Pharmacological Inhibition) | Genetic Knockdown of ICMT (e.g., shRNA) |
| Mechanism of Action | Reversible, competitive inhibition of the ICMT enzyme's catalytic activity. | Degradation of ICMT mRNA, leading to reduced protein expression. |
| Speed of Onset | Rapid, typically within hours of administration. | Slower, requires time for mRNA degradation and protein turnover (days). |
| Reversibility | Reversible upon withdrawal of the compound. | Stable and long-term, can be constitutive or inducible depending on the system. |
| Specificity | Potential for off-target effects, though this compound is highly potent for ICMT. | Highly specific to the ICMT transcript, but potential for off-target effects due to miRNA-like activity. |
| Dose-Dependence | Effects are dose-dependent, allowing for titration of inhibition. | Level of knockdown can be modulated by shRNA design and viral titer, but is less easily titrated post-transduction. |
| In Vivo Application | Systemic administration is feasible, but requires pharmacokinetic and toxicology studies. | Can be used to create stable knockdown cell lines for xenograft models or in genetically engineered animal models. |
| Complexity | Relatively simple to apply to cell cultures. | Technically more complex, involving vector design, virus production, and cell line selection. |
Quantitative Data Comparison
The following tables summarize quantitative data from studies employing either this compound or genetic knockdown of ICMT to assess their impact on cancer cell biology.
Table 1: Effect on Cancer Cell Self-Renewal (Sphere Formation Assay)
| Cell Line | Method | Treatment/Target | Result |
| MiaPaCa2 (Pancreatic) | Genetic Knockdown | ICMT shRNA | Complete abolishment of 3rd generation sphere formation.[1] |
| MDA-MB-231 (Breast) | Genetic Knockdown | ICMT shRNA | Complete abolishment of 3rd generation sphere formation.[1] |
| MiaPaCa2 (Pancreatic) | Pharmacological | This compound (1 µM) | Significant reduction in sphere formation. |
| MDA-MB-231 (Breast) | Pharmacological | This compound (1 µM) | Significant reduction in sphere formation. |
Table 2: In Vivo Tumor Growth Inhibition
| Cell Line | Model | Method | Treatment | Result |
| MDA-MB-231 | Xenograft | Genetic Knockdown | ICMT shRNA | Significant reduction in tumor formation ability. |
| MDA-MB-231 | Xenograft | Pharmacological | This compound | Consistent tumor growth inhibition. |
Signaling Pathways Affected by ICMT Inhibition
Inhibition of ICMT, either through this compound or genetic knockdown, disrupts the post-translational modification of several key signaling proteins, most notably RAS. This leads to the attenuation of downstream signaling cascades critical for cancer cell proliferation, survival, and self-renewal.
Caption: ICMT-mediated methylation of Ras is critical for downstream MAPK signaling and TAZ stabilization, promoting cancer cell self-renewal. Both this compound and shRNA inhibit ICMT function.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound and ICMT genetic knockdown.
Protocol 1: Pharmacological Inhibition with this compound in Cell Culture
Objective: To assess the effect of this compound on cancer cell viability and signaling.
Materials:
-
Cancer cell line of interest (e.g., MiaPaCa2, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well plates for viability assays
-
6-well plates for protein analysis
-
Cell lysis buffer
-
Antibodies for Western blotting (e.g., anti-ICMT, anti-p-ERK, anti-ERK, anti-TAZ, anti-GAPDH)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates (for viability) or 6-well plates (for protein) at a density that allows for logarithmic growth during the experiment.
-
Treatment: The following day, treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or an equivalent volume of DMSO as a vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
Viability Assay (e.g., MTT):
-
Add MTT reagent to each well of the 96-well plate and incubate according to the manufacturer's instructions.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
-
Protein Analysis (Western Blot):
-
Wash cells in 6-well plates with ice-cold PBS and lyse with cell lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Caption: Experimental workflow for assessing the effects of the pharmacological inhibitor this compound on cancer cells.
Protocol 2: Genetic Knockdown of ICMT using Lentiviral shRNA
Objective: To generate stable cancer cell lines with reduced ICMT expression.
Materials:
-
Lentiviral shRNA vector targeting ICMT (and a non-targeting control vector)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for virus production
-
Transfection reagent
-
Target cancer cell line
-
Polybrene
-
Puromycin (or other selection antibiotic)
-
RT-qPCR reagents
-
Antibodies for Western blotting
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA vector and packaging plasmids using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant and concentrate the virus if necessary.
-
-
Transduction:
-
Seed the target cancer cells and allow them to adhere.
-
Transduce the cells with the lentiviral particles in the presence of polybrene to enhance efficiency.
-
-
Selection:
-
After 24-48 hours, replace the medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin).
-
Continue selection until non-transduced cells are eliminated.
-
-
Validation of Knockdown:
-
RT-qPCR: Extract RNA from the stable cell lines and perform reverse transcription followed by quantitative PCR to measure ICMT mRNA levels relative to a housekeeping gene.
-
Western Blot: Lyse the cells and perform Western blotting to confirm the reduction in ICMT protein levels.
-
References
Benchmarking Icmt-IN-11: A Comparative Analysis Against Known ICMT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Icmt-IN-11, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), against established standards in the field. The information presented herein is intended to assist researchers in evaluating the potential of this compound for applications in cancer biology and drug development.
Introduction to ICMT and its Inhibition
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of numerous proteins, most notably the Ras family of small GTPases.[1] This final methylation step is essential for the proper localization of Ras proteins to the plasma membrane, a prerequisite for their downstream signaling activities that regulate cell proliferation, differentiation, and survival.[1] Dysregulation of Ras signaling is a hallmark of many cancers, making ICMT an attractive therapeutic target.
This compound is a small molecule inhibitor of ICMT with a reported half-maximal inhibitory concentration (IC50) of 0.031 μM.[2] This guide benchmarks this compound against other well-characterized ICMT inhibitors, namely the prototypical inhibitor cysmethynil and its more potent analog, compound 8.12.
Performance Comparison
The following table summarizes the available quantitative data for this compound and known standard ICMT inhibitors. Direct comparative data for this compound in cellular assays is not yet publicly available and represents a key area for future investigation.
| Inhibitor | ICMT Enzymatic Inhibition (IC50) | Cell Viability (GI50) | In Vivo Efficacy |
| This compound | 0.031 µM[2] | Data not available | Data not available |
| Cysmethynil | ~1-2 µM (cell-based) | Varies by cell line (e.g., ~20 µM in some cancer cells)[3] | Effective in xenograft models[3] |
| Compound 8.12 | More potent than cysmethynil | More potent than cysmethynil[3] | Greater tumor growth inhibition than cysmethynil in a xenograft mouse model[3] |
Signaling Pathway and Mechanism of Action
ICMT inhibitors exert their effects by disrupting the final step of Ras protein maturation. This leads to the mislocalization of Ras from the plasma membrane to the cytosol, thereby attenuating downstream signaling cascades.
References
- 1. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICMT antibody (17511-1-AP) | Proteintech [ptglab.com]
- 3. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Icmt-IN-11 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Icmt-IN-11, an inhibitor of Isoprenylcysteine carboxyl methyltransferase (ICMT), with other known ICMT inhibitors. The information presented is supported by experimental data from independent studies to aid in the evaluation and selection of the most suitable research tools for investigating the ICMT pathway and its role in various cellular processes, including cancer biology.
Introduction to ICMT and its Inhibition
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of a class of proteins known as CaaX proteins. This family includes the Ras superfamily of small GTPases, which are pivotal regulators of cell signaling pathways controlling cell proliferation, differentiation, and survival. The final step of CaaX protein processing is the methylation of the C-terminal isoprenylcysteine by ICMT. This modification is essential for the proper subcellular localization and function of these proteins.
Dysregulation of Ras signaling is a hallmark of many cancers, making the enzymes involved in Ras processing attractive targets for therapeutic intervention. Inhibition of ICMT presents a promising strategy to disrupt the function of oncogenic Ras. This compound is a small molecule inhibitor of ICMT. This guide aims to provide an independent verification of its activity by comparing it with other well-characterized ICMT inhibitors.
Comparative Analysis of ICMT Inhibitors
The following table summarizes the in vitro potency of this compound and other selected ICMT inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Inhibitor | Target | IC50 (µM) | Assay Conditions | Reference |
| This compound | ICMT | 0.031 | In vitro enzymatic assay | [1](--INVALID-LINK--) |
| Cysmethynil | ICMT | ~1.5 | In vitro enzymatic assay | [2](--INVALID-LINK--) |
| UCM-13207 | ICMT | 1.4 | In vitro enzymatic assay | [3](--INVALID-LINK--) |
| Compound 8.12 | ICMT | Not explicitly stated, but demonstrated cellular activity | Cell-based assays | [4](--INVALID-LINK--) |
Note: Direct comparison of IC50 values should be made with caution as assay conditions can vary between studies.
Signaling Pathway and Experimental Workflow
To understand the context of ICMT inhibition and the methods used to assess it, the following diagrams illustrate the Ras post-translational modification pathway and a typical experimental workflow for evaluating ICMT inhibitors.
Figure 1. Ras post-translational modification pathway and the point of inhibition by this compound.
Figure 2. A typical experimental workflow for the evaluation of ICMT inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of experimental findings. Below are summaries of common protocols used to assess the activity of ICMT inhibitors.
In Vitro ICMT Activity Assay (Vapor Diffusion Method)
This biochemical assay directly measures the enzymatic activity of ICMT by quantifying the transfer of a radiolabeled methyl group from the donor S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) to a farnesylated substrate.
Materials:
-
Recombinant human ICMT enzyme preparation
-
S-farnesyl-L-cysteine (SFC) as the substrate
-
S-adenosyl-L-[methyl-³H]methionine ([³H]SAM)
-
ICMT inhibitor (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA)
-
Scintillation vials and cocktail
Procedure:
-
Prepare a reaction mixture containing assay buffer, SFC, and the ICMT inhibitor at various concentrations.
-
Initiate the reaction by adding the ICMT enzyme preparation and [³H]SAM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a strong base (e.g., NaOH).
-
The methylated, volatile product is captured by a filter paper soaked in a trapping agent within a sealed vial (vapor diffusion).
-
The radioactivity on the filter paper is quantified using a scintillation counter.
-
The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Ras Localization Assay (Immunofluorescence)
This cell-based assay visually assesses the effect of ICMT inhibition on the subcellular localization of Ras proteins. Proper methylation by ICMT is required for Ras to localize to the plasma membrane.
Materials:
-
Cancer cell line with known Ras expression (e.g., HeLa, Panc-1)
-
Cell culture medium and supplements
-
ICMT inhibitor (e.g., this compound)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against Ras
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the ICMT inhibitor at various concentrations for a specified duration (e.g., 24-48 hours).
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-Ras antibody, followed by the fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI.
-
Visualize the subcellular localization of Ras using a fluorescence microscope. In untreated cells, Ras should be predominantly at the plasma membrane. In inhibitor-treated cells, a shift to cytosolic or perinuclear localization indicates effective ICMT inhibition.
Conclusion
The available data indicates that this compound is a potent inhibitor of ICMT in biochemical assays. For a comprehensive understanding of its cellular activity and to directly compare it with other inhibitors like cysmethynil and its derivatives, further independent studies using standardized cell-based assays are necessary. The experimental protocols provided in this guide offer a framework for conducting such validation studies. Researchers are encouraged to carefully consider the specific requirements of their experimental system when selecting an ICMT inhibitor.
References
- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Icmt-IN-11: A Procedural Guide
Pre-Disposal Considerations and Waste Identification
Before initiating any disposal procedure, it is crucial to consult your institution's Environmental Health and Safety (EHS) department.[2] They can provide specific guidance based on local, state, and federal regulations. The first step in proper waste management is accurate identification and classification.[3] Since Icmt-IN-11 is a chemical compound used in research, it should be treated as potentially hazardous waste.
Key Principles for Handling this compound Waste:
-
Segregation: Chemical wastes should be stored separately based on their compatibility.[4][5] this compound waste should not be mixed with other chemical waste streams unless approved by the EHS office.[5]
-
Labeling: All waste containers must be clearly labeled with the contents, including the full chemical name ("this compound"), and any known hazards.[3][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, goggles, and a lab coat, when handling this compound and its waste.[4][6]
Step-by-Step Disposal Procedures
The following steps outline the recommended procedure for the disposal of this compound, including unused neat compound, contaminated labware, and solutions.
1. Unused or Expired this compound (Solid)
-
Containerization: Place the original container with the unused or expired this compound into a larger, sealable, and chemically resistant waste container.
-
Labeling: Affix a hazardous waste label to the outer container, clearly identifying the contents as "this compound (solid waste)" and noting any potential hazards.
-
Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials.[7]
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management vendor.[3]
2. This compound Solutions (e.g., in DMSO)
As this compound is soluble in DMSO[1], solutions containing this compound require careful handling.
-
Do Not Drain Dispose: Organic solvents and solutions containing chemical inhibitors must not be poured down the drain.[8]
-
Containerization: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container with a tightly fitting cap.[5] It is recommended to segregate halogenated and non-halogenated solvent wastes.[5]
-
Labeling: Clearly label the container as "Hazardous Waste: this compound in [Solvent Name]" and include concentration information if known.
-
Disposal: Follow your institution's procedures for the disposal of chemical solvent waste.
3. Contaminated Labware and Materials
Items such as pipette tips, gloves, and empty vials that have come into contact with this compound are considered contaminated solid waste.
-
Solid Waste Collection: Place all contaminated solid waste into a designated, durable, and clearly labeled hazardous waste container.[8] For sharps like needles, use a designated sharps container.[9]
-
Labeling: The container should be labeled as "Solid Waste Contaminated with this compound."
-
Disposal: This waste should be disposed of through your institution's hazardous waste program and should not be placed in regular trash.[8]
4. Empty this compound Containers
-
Triple Rinsing: Empty containers of "Acutely Hazardous" or "P-list" chemicals must be triple-rinsed with a suitable solvent before disposal.[5] While the specific classification of this compound is not provided, it is best practice to treat it with caution. The rinsate should be collected as hazardous liquid waste.
-
Disposal: After triple rinsing, the defaced, empty container may be disposed of in the regular waste, but confirmation with your EHS department is essential.[5]
Quantitative Data Summary
No quantitative data regarding the specific disposal parameters (e.g., concentration limits for non-hazardous disposal) for this compound were found in the provided search results. Therefore, all waste containing this compound should be treated as hazardous unless otherwise specified by a safety data sheet or your institution's EHS department.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. sbnsoftware.com [sbnsoftware.com]
- 4. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. vumc.org [vumc.org]
- 8. web.mit.edu [web.mit.edu]
- 9. ars.usda.gov [ars.usda.gov]
Personal protective equipment for handling Icmt-IN-11
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Icmt-IN-11, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). Given that a publicly available, specific Safety Data Sheet (SDS) for this compound could not be located, this document is based on general safety principles for handling novel, potent small molecule compounds in a research setting.
Crucial Note: Before any handling of this compound, it is imperative to obtain and thoroughly review the substance-specific Safety Data Sheet (SDS) from your chemical supplier. The SDS is the primary source of detailed safety information, including specific personal protective equipment (PPE) requirements, toxicological data, and emergency procedures.
Personal Protective Equipment (PPE) and Engineering Controls
The following table summarizes general PPE and engineering controls recommended for handling potent research compounds like this compound. Refer to the supplier-specific SDS for detailed specifications.
| Category | General Recommendations | SDS-Specific Information (to be verified) |
| Engineering Controls | - Work in a certified chemical fume hood. - Ensure proper ventilation to minimize inhalation exposure. | - Specific airflow requirements. - Use of a glove box for highly potent compounds. |
| Eye and Face Protection | - ANSI-approved safety glasses with side shields or chemical splash goggles. | - Requirement for a full-face shield. |
| Hand Protection | - Chemically resistant gloves (e.g., Nitrile, Neoprene). - Double gloving is recommended. - Change gloves immediately if contaminated. | - Specific glove material and thickness. - Breakthrough time for the recommended glove type. |
| Skin and Body Protection | - A fully buttoned lab coat. - Closed-toe shoes. - Consider disposable sleeves for added protection. | - Use of disposable coveralls for large quantities or high-risk operations. |
| Respiratory Protection | - Generally not required when working in a functional chemical fume hood. | - A NIOSH-approved respirator may be necessary for spill cleanup or if engineering controls are not sufficient. |
Operational Plan: Handling and Experimental Protocol
This compound is an inhibitor of ICMT, an enzyme involved in the post-translational modification of proteins, including the Ras family of oncoproteins.[1] Its use in research is primarily focused on studying the effects of ICMT inhibition on cancer cell signaling pathways.
General Handling Procedures:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and free of clutter. Assemble all necessary equipment and reagents.
-
Weighing: For weighing the solid compound, use a balance inside the chemical fume hood. Use a dedicated spatula and weighing paper.
-
Solution Preparation: To prepare a stock solution, slowly add the solvent (e.g., DMSO) to the vial containing the pre-weighed this compound. Cap the vial and vortex until fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store as recommended by the supplier, typically at -20°C or -80°C.
Representative Experimental Protocol: In Vitro Cell Viability Assay
This protocol describes a general method to assess the effect of this compound on the viability of cancer cells.
-
Cell Culture: Culture a cancer cell line of interest (e.g., a line with a known Ras mutation) in the appropriate growth medium in a sterile tissue culture hood.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in the cell culture medium. Add the diluted compound to the appropriate wells of the 96-well plate. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a cell culture incubator.
-
Viability Assessment: After incubation, assess cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Measure the signal from each well using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Disposal Plan
All waste generated from the handling and use of this compound must be considered hazardous waste.
-
Solid Waste: Contaminated solid waste, including empty vials, weighing paper, gloves, and other disposable lab supplies, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated cell culture medium should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour any solutions containing this compound down the drain.
-
Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
Visualized Workflows
Signaling Pathway of ICMT Inhibition
Caption: Inhibition of ICMT by this compound blocks Ras methylation, leading to reduced downstream signaling and cancer cell proliferation.
Experimental Workflow for this compound Handling
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
